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  • Product: 17-Epidrospirenone
  • CAS: 90457-65-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Isomerization of Drospirenone to 17-epi-Drospirenone

Aimed at Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the isomerization of drospirenone to its 17-epimer, a critical aspect in the pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isomerization of drospirenone to its 17-epimer, a critical aspect in the pharmaceutical development and quality control of this synthetic progestin. Understanding the mechanism, kinetics, and analytical methodologies for this transformation is paramount for ensuring the safety, efficacy, and stability of drospirenone-containing drug products.

Introduction: The Significance of Stereochemical Purity in Drospirenone

Drospirenone, a fourth-generation progestin, is a synthetic analogue of spironolactone used in oral contraceptives and hormone replacement therapy.[1][2][3] Its therapeutic effects are attributed to its progestogenic, anti-mineralocorticoid, and anti-androgenic activities.[2][3][4][5] The specific three-dimensional arrangement of atoms, or stereochemistry, at the C17 position is crucial for its biological activity. The formation of its C17 epimer, 17-epi-drospirenone, is considered a degradation product and an impurity that can impact the drug's performance and safety profile.[6] Therefore, regulatory bodies mandate strict control over the levels of this impurity in both the active pharmaceutical ingredient (API) and the final drug product.

The Mechanistic Pathway: Base-Catalyzed Epimerization

The primary mechanism for the conversion of drospirenone to 17-epi-drospirenone is a base-catalyzed epimerization.[7] This reaction is particularly relevant under alkaline conditions, which can be encountered during manufacturing processes, formulation, or even long-term storage if appropriate measures are not taken.[8][9]

The Role of the Enolate Intermediate

The isomerization process is initiated by the abstraction of the acidic proton from the hydroxyl group at the C17 position by a base (e.g., hydroxide ions). This deprotonation results in the formation of a planar enolate intermediate. The subsequent reprotonation of this intermediate can occur from either face of the molecule, leading to the formation of both the original drospirenone (17α-hydroxy) and its 17-epi-isomer (17β-hydroxy). This process is reversible, and an equilibrium will be established between the two epimers over time.

G Drospirenone Drospirenone (17α-hydroxy) Enolate Planar Enolate Intermediate Drospirenone->Enolate -H⁺ (Base) Enolate->Drospirenone +H⁺ EpiDrospirenone 17-epi-Drospirenone (17β-hydroxy) Enolate->EpiDrospirenone +H⁺ (from opposite face) EpiDrospirenone->Enolate -H⁺ (Base)

Figure 1: Mechanism of base-catalyzed epimerization of drospirenone. This diagram illustrates the reversible conversion between drospirenone and its 17-epimer via a planar enolate intermediate.

Factors Influencing Isomerization

Several factors can influence the rate and extent of this isomerization:

  • pH: As a base-catalyzed reaction, the rate of isomerization increases significantly with an increase in pH. Drospirenone is more stable in acidic to neutral conditions.[6][10]

  • Temperature: Elevated temperatures accelerate the reaction rate, leading to a faster attainment of equilibrium between the two epimers.[10]

  • Solvent: The polarity and nature of the solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction kinetics.

  • Presence of Catalysts: In addition to hydroxide ions, other basic substances present in the formulation as excipients could potentially catalyze the isomerization.

Experimental Investigation: Forced Degradation Studies

To assess the stability of drospirenone and its propensity for isomerization, forced degradation studies are essential. These studies involve subjecting the drug to stress conditions to accelerate the formation of degradation products, including 17-epi-drospirenone.[1][8][10]

A Protocol for Base-Induced Degradation

The following is a representative protocol for inducing and analyzing the isomerization of drospirenone under alkaline stress.

Objective: To quantify the formation of 17-epi-drospirenone from drospirenone under basic conditions over time.

Materials:

  • Drospirenone reference standard

  • 17-epi-drospirenone reference standard (if available)

  • Methanol or Acetonitrile (HPLC grade)

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of drospirenone in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette 1 mL of the drospirenone stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M NaOH.[10]

    • Keep the solution at a controlled temperature, for example, 80°C, for a defined period (e.g., 30 minutes).[10]

  • Time-Point Sampling and Neutralization:

    • At predetermined time intervals (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the stressed solution.

    • Immediately neutralize the sample with an equivalent volume and concentration of HCl to quench the reaction.

  • Sample Analysis:

    • Dilute the neutralized sample to a suitable concentration with the mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC method.

Figure 2: A typical workflow for a forced degradation study of drospirenone under basic conditions.

Analytical Methodology: HPLC for Epimer Separation

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate separation and quantification of drospirenone and 17-epi-drospirenone.

Typical HPLC Parameters:

ParameterTypical Value
Column C18 or CN column[6][9]
Mobile Phase A mixture of aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[6][11] The pH of the mobile phase is a critical parameter for achieving good separation.
Flow Rate 1.0 mL/min[6][9]
Detection UV at approximately 245 nm[6][9]
Column Temperature Room temperature or controlled at a specific temperature (e.g., 25°C)

The method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.[10][12]

Mitigation and Control Strategies

To minimize the formation of 17-epi-drospirenone, several control strategies should be implemented throughout the drug development process:

  • pH Control: Maintaining the pH of the drug product formulation in a slightly acidic to neutral range is the most effective way to prevent isomerization.

  • Excipient Compatibility: Thorough screening of excipients is necessary to avoid any that are basic in nature or could create micro-environmental pH changes that would promote degradation.

  • Process Control: Manufacturing processes should be designed to avoid exposure to high pH and elevated temperatures for extended periods.

  • Packaging and Storage: The final drug product should be packaged in a manner that protects it from conditions that could accelerate isomerization and stored according to the recommended conditions.

Conclusion

The isomerization of drospirenone to 17-epi-drospirenone is a critical degradation pathway that is primarily driven by basic conditions. A thorough understanding of the underlying chemical mechanism, coupled with the implementation of robust analytical methods for detection and quantification, is essential for the development of stable and effective drospirenone-containing pharmaceuticals. By carefully controlling pH, temperature, and excipient compatibility, and by conducting comprehensive forced degradation studies, drug developers can ensure the stereochemical integrity and overall quality of their products.

References

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Request PDF. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Benchchem. (n.d.).
  • Journal of Current Pharma Research. (2019). Curr. Pharm. Res., 9(3), 3031-3041.
  • Syed, R., & Kantipudi, R. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. [Journal Name].
  • Syed, R., & Kantipudi, R. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutica. [Journal Name].
  • Akay, C., & Can, N. O. (2015). Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. PMC.
  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2014). A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms.
  • Waters. (2026, March 21). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
  • Benchchem. (n.d.).
  • PubMed. (2011, September 15). Parenteral oil-based drospirenone microcrystal suspensions-evaluation of physicochemical stability and influence of stabilising agents.
  • Patsnap Synapse. (2024, July 17).
  • Google Patents. (n.d.).
  • SciSpace. (n.d.). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE IN BULK DRUG AND PHARMA.
  • PMC. (n.d.).
  • MedKoo Biosciences. (n.d.). Drospirenone Synthetic Routes.
  • BOC Sciences. (n.d.). CAS 67392-87-4 (Drospirenone).
  • PubMed. (2003, October 15). Drospirenone: a new cardiovascular-active progestin with antialdosterone and antiandrogenic properties.
  • ClinPGx. (n.d.). drospirenone.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Drospirenone | C24H30O3 | CID 68873. PubChem.

Sources

Exploratory

Part 1: Foundational Concepts: Exact Mass vs. Molecular Weight

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 17-Epidrospirenone Introduction In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 17-Epidrospirenone

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Drospirenone, a fourth-generation synthetic progestin widely utilized in oral contraceptives, is no exception.[1] The synthesis and storage of drospirenone can lead to the formation of various impurities, which must be rigorously identified, quantified, and controlled. Among these is 17-epidrospirenone, a stereoisomeric process-related impurity that presents a unique analytical challenge.[1][2]

This technical guide provides a comprehensive examination of 17-epidrospirenone, focusing on two fundamental and often conflated chemical properties: its exact mass and molecular weight. As a senior application scientist, the objective here is not merely to present data but to elucidate the causality behind the analytical strategies required for its characterization. This guide is designed for researchers, quality control analysts, and drug development professionals, offering field-proven insights into the precise determination of these values, a critical step in the structural elucidation and routine monitoring of this impurity. We will explore the theoretical underpinnings of these mass values, the advanced analytical techniques required for their measurement, and the logic that validates their experimental determination.

A frequent point of confusion in analytical chemistry is the distinction between exact mass and molecular weight. While often used interchangeably in general contexts, in the realm of mass spectrometry, they are fundamentally different concepts with distinct applications.

  • Molecular Weight (Average Molecular Mass) : This is the value familiar from the periodic table and stoichiometric calculations. It represents the weighted average mass of a molecule based on the natural abundance of all its constituent isotopes. For instance, carbon's atomic weight is ~12.011 amu, accounting for the natural presence of both ¹²C and ¹³C. The molecular weight is typically expressed in grams per mole ( g/mol ).[3][4]

  • Exact Mass (Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant, lightest stable isotope of each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O).[4] High-resolution mass spectrometers are sensitive enough to resolve these individual isotopic peaks. The exact mass is the value that is experimentally measured by these instruments and is crucial for determining a molecule's elemental composition. It is expressed in Daltons (Da) or atomic mass units (amu).

The significance of this distinction is central to modern pharmaceutical analysis. While molecular weight is used for preparing bulk solutions, exact mass is the key to unlocking the elemental formula of an unknown impurity with a high degree of confidence, a cornerstone of regulatory submissions.[5][6]

Part 2: Chemical and Physical Properties of 17-Epidrospirenone

17-Epidrospirenone, also known as Isodrospirenone or Drospirenone Impurity E, is a stereoisomer of the parent drug, drospirenone.[7] This means it shares the same molecular formula and connectivity but differs in the three-dimensional arrangement of atoms at a specific chiral center—in this case, carbon-17.

This isomeric relationship dictates that both drospirenone and 17-epidrospirenone will have the identical molecular formula and, consequently, the identical molecular weight and exact mass. The challenge, therefore, lies not in measuring the mass but in distinguishing between the two compounds.

The key quantitative mass and identity data for 17-epidrospirenone are summarized below.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₃PubChem[7], GSRS[8]
CAS Number 90457-65-1PubChem[7], NextSDS[9]
Synonyms Isodrospirenone, Drospirenone Impurity EPubChem[7]
Molecular Weight 366.49 g/mol GSRS[2][8]
Exact Mass 366.21949 DaPubChem[7]

Part 3: The Analytical Imperative: Coupling Chromatography with High-Resolution Mass Spectrometry

Given that 17-epidrospirenone and drospirenone possess the same exact mass, a high-resolution mass spectrometer (HRMS) alone cannot differentiate them.[6] The instrument will report the same high-accuracy mass-to-charge ratio (m/z) for both compounds, confirming their shared elemental composition but providing no information about their stereochemistry.

This is where the principle of hyphenated analytical techniques becomes indispensable. The most robust and widely accepted methodology is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][10]

  • Chromatographic Separation (The "LC") : The first, and most critical, step is to separate the isomers based on their physical interaction with a stationary phase. High-Performance Liquid Chromatography (HPLC) is the standard technique.[1] By using an appropriate column (e.g., a reversed-phase C18 column) and a carefully optimized mobile phase gradient, the subtle differences in the three-dimensional structures of drospirenone and 17-epidrospirenone will cause them to travel through the column at different speeds, emerging at distinct retention times.[11][12]

  • Mass Analysis (The "MS") : As each separated compound elutes from the LC column, it is introduced into the mass spectrometer. The HRMS instrument then measures the exact mass of the molecule eluting at that specific time. This allows for the unambiguous assignment of the measured mass to the chromatographically resolved impurity, 17-epidrospirenone.

This workflow ensures that the mass data is not just a generic measurement of C₂₄H₃₀O₃ but is specifically the mass of the impurity of interest.

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Foundational

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of 17-Epidrospirenone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereoisomerism in Drug Efficacy In the realm of steroid pharmacology, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Drug Efficacy

In the realm of steroid pharmacology, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural nuance; it is a critical determinant of biological activity. The subtle alteration of a single stereocenter can profoundly impact a drug's interaction with its target receptors, transforming a potent therapeutic agent into an inactive compound. This principle is vividly illustrated by drospirenone and its C17 epimer, 17-epidrospirenone.

Drospirenone, a synthetic progestin, is a cornerstone of modern oral contraceptives and hormone replacement therapies.[1][2] Its therapeutic efficacy is attributed to a unique pharmacological profile, characterized by potent progestogenic and antimineralocorticoid activity, coupled with antiandrogenic properties.[3][4] This profile is intrinsically linked to its specific stereochemistry. In contrast, 17-epidrospirenone, with an inverted configuration at the C17 position of the spirolactone ring, is reported to be biologically inactive. This guide provides an in-depth technical exploration of the stereochemical and conformational differences between these two molecules, elucidating the structural basis for their divergent biological activities.

The Decisive Role of the C17-Spirolactone Ring

The defining structural feature of drospirenone and its epimer is the spirolactone ring fused to the D-ring of the steroid nucleus at the C17 position.[5] This five-membered lactone ring plays a crucial role in the molecule's interaction with steroid receptors. The stereochemistry at the C17 spirocenter dictates the orientation of this lactone ring relative to the steroidal backbone.

In drospirenone, the natural and biologically active isomer, the spirolactone ring adopts a specific conformation that allows for optimal binding to the progesterone and mineralocorticoid receptors.[3] Conversely, in 17-epidrospirenone, the inversion of stereochemistry at C17 forces the lactone ring into a different spatial arrangement. This altered conformation is hypothesized to create steric hindrance and disrupt the key intermolecular interactions necessary for receptor binding and subsequent biological response.

Conformational Analysis: Unraveling the Three-Dimensional Structure

To comprehend the impact of C17 epimerization, a multi-faceted approach to conformational analysis is essential, integrating experimental techniques with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

High-resolution NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[6] For differentiating between epimers like drospirenone and 17-epidrospirenone, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly informative.[7][8][9][10] These techniques detect through-space interactions between protons that are in close proximity, providing crucial distance constraints for constructing a 3D model.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation prep Dissolve Drospirenone and 17-Epidrospirenone in a suitable deuterated solvent (e.g., CDCl3) nmr_1d Acquire 1D ¹H and ¹³C spectra for initial structural verification and chemical shift assignments prep->nmr_1d nmr_2d Perform 2D experiments: - COSY (proton-proton correlations) - HSQC (proton-carbon correlations) - HMBC (long-range proton-carbon correlations) nmr_1d->nmr_2d nmr_noe Acquire 2D NOESY/ROESY spectra to identify through-space proton-proton interactions nmr_2d->nmr_noe assign Assign all proton and carbon resonances nmr_noe->assign noe_analysis Analyze NOESY/ROESY cross-peaks to determine spatial proximities between protons assign->noe_analysis model Generate 3D conformational models based on NOE distance restraints and coupling constants noe_analysis->model compare Compare the conformational models of Drospirenone and 17-Epidrospirenone model->compare

NMR workflow for conformational analysis.

In the case of drospirenone and its 17-epimer, key NOE/ROE correlations would be expected between the protons of the spirolactone ring and the protons of the D-ring and the C18 methyl group. The pattern and intensity of these correlations would differ significantly between the two epimers, providing unambiguous evidence of their distinct solution-state conformations.

X-ray Crystallography: The Solid-State Conformation

Single-crystal X-ray diffraction provides a definitive, high-resolution snapshot of a molecule's conformation in the solid state. While crystal structure data for drospirenone is available, similar data for 17-epidrospirenone is not readily found in the public domain. However, the established crystal structure of drospirenone serves as a crucial reference point for understanding its preferred solid-state conformation and for validating computational models.[11][12]

  • Crystal Growth: High-quality single crystals of 17-epidrospirenone would need to be grown from a suitable solvent or solvent mixture through techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then used to solve the crystal structure, and the atomic positions and thermal parameters are refined to yield a final, highly accurate molecular structure.

Computational Modeling: In Silico Insights into Conformational Energetics

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer powerful tools to complement experimental data.[13][14][15][16][17] These techniques can be used to:

  • Predict the lowest energy conformations of both drospirenone and 17-epidrospirenone.

  • Calculate the relative stabilities of different conformers.

  • Simulate the dynamic behavior of the molecules in different environments (e.g., in solution or in a lipid bilayer).[18][19][20]

G cluster_build Initial Structure Generation cluster_dft DFT Calculations cluster_md Molecular Dynamics Simulations build_mol Build 3D structures of Drospirenone and 17-Epidrospirenone geom_opt Perform geometry optimization to find the lowest energy conformations build_mol->geom_opt freq_calc Calculate vibrational frequencies to confirm true energy minima geom_opt->freq_calc setup_sim Place each molecule in a simulated environment (e.g., water or a lipid bilayer) geom_opt->setup_sim energy_calc Determine the relative energies of different conformers freq_calc->energy_calc run_sim Run MD simulations to observe the dynamic behavior and conformational flexibility over time setup_sim->run_sim analyze_traj Analyze the simulation trajectories to identify preferred conformations and intermolecular interactions run_sim->analyze_traj

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Exploratory

In Vitro Metabolism of 17-Epidrospirenone in Human Liver Microsomes: A Technical Whitepaper on Stereochemical Clearance Profiling

Executive Summary In pharmaceutical development, the metabolic profiling of active pharmaceutical ingredients (APIs) and their major impurities is a critical regulatory requirement. 17-Epidrospirenone (Drospirenone Impur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the metabolic profiling of active pharmaceutical ingredients (APIs) and their major impurities is a critical regulatory requirement. 17-Epidrospirenone (Drospirenone Impurity E; 17R-drospirenone) is a stereoisomer of the widely used progestin, drospirenone, characterized by a reversed configuration of its 17-spirolactone ring . While it lacks pharmacological activity, understanding its in vitro clearance in human liver microsomes (HLM) is essential for safety qualification and predicting potential drug-drug interactions (DDIs).

This whitepaper provides an in-depth, self-validating methodological guide for evaluating the in vitro metabolism of 17-epidrospirenone, detailing the causality behind experimental design, the stereochemical impact on cytochrome P450 (CYP450) affinity, and the differentiation of enzymatic versus spontaneous chemical degradation.

Mechanistic Rationale: The Stereochemical Impact on Biotransformation

Drospirenone is extensively metabolized in vivo, but uniquely, its primary metabolic pathways—lactone ring opening to the acid form and reduction/sulfation to 4,5-dihydrodrospirenone-3-sulfate—are formed without the involvement of the CYP450 system . In vitro HLM studies indicate that CYP3A4 plays only a minor role in its oxidative metabolism .

When evaluating 17-epidrospirenone , the 17R-configuration introduces significant steric hindrance. This stereochemical shift alters the molecule's orientation within the CYP3A4 active site, generally reducing the rate of NADPH-dependent hydroxylation compared to the 17S parent drug. Furthermore, the spirolactone ring is highly susceptible to spontaneous, pH-driven hydrolysis in aqueous environments. Therefore, any robust HLM assay must isolate CYP-mediated oxidation from spontaneous chemical degradation and non-CYP esterase activity.

Pathway cluster_CYP CYP450-Mediated (Minor) cluster_NonCYP Non-CYP Mediated (Major) Epi 17-Epidrospirenone (17R-Drospirenone) CYP_Met Hydroxylated Metabolites (via CYP3A4) Epi->CYP_Met NADPH-dependent Oxidation Lactone Acid Form (Lactone Ring Opening) Epi->Lactone Spontaneous / Esterase hydrolysis Sulfate 4,5-Dihydro-3-sulfate (Reduction) Epi->Sulfate Cytosolic enzymes

Metabolic pathways of 17-epidrospirenone highlighting CYP and non-CYP mediated biotransformation.

The Self-Validating Protocol: HLM Incubation Matrix

To ensure absolute data integrity, the experimental design cannot merely measure substrate depletion; it must actively prove why the substrate is depleting. As a Senior Application Scientist, I mandate the use of a Self-Validating Matrix for lactone-containing steroids:

  • Axis 1: Chemical vs. Enzymatic Degradation (Heat-Inactivated Control): Lactones hydrolyze spontaneously at physiological pH (7.4). By incubating 17-epidrospirenone with heat-denatured HLM, we isolate the baseline chemical instability of the 17R-spirolactone ring, preventing false-positive clearance calculations.

  • Axis 2: CYP vs. Non-CYP Metabolism (Minus-NADPH Control): HLM contains carboxylesterases that can actively open the lactone ring independent of CYP450s. Omitting the NADPH cofactor halts CYP activity, allowing us to quantify esterase-driven clearance.

  • Axis 3: System Viability (Positive Control): Midazolam (a known CYP3A4 substrate) is run in parallel to verify the metabolic competence of the specific HLM lot.

  • Axis 4: Analytical Recovery (Quench-Integrated IS): Adding the internal standard (Drospirenone-d4) directly into the acetonitrile quench solvent ensures that any subsequent volumetric losses or LC-MS/MS matrix effects are perfectly normalized.

Workflow Prep 1. Prepare HLM (1 mg/mL, pH 7.4) Substrate 2. Add Substrate (1 µM 17-Epi) Prep->Substrate PreInc 3. Pre-incubation (37°C, 5 min) Substrate->PreInc NADPH 4. Initiate Reaction (+/- NADPH) PreInc->NADPH Control1 No-NADPH Control (Non-CYP Check) PreInc->Control1 Aliquot Control2 Heat-Inactivated (Stability Check) PreInc->Control2 Aliquot Quench 5. Quench (Ice-cold ACN + IS) NADPH->Quench LCMS 6. LC-MS/MS (MRM Analysis) Quench->LCMS Control1->Quench Control2->Quench

Self-validating HLM incubation workflow with integrated stability and non-CYP enzymatic controls.

Detailed Step-by-Step Methodology

Phase 1: Reagent and Matrix Preparation
  • Buffer System: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ . Causality: Mg2+ is an essential cofactor for the optimal binding of NADPH to CYP450 reductase.

  • Substrate Stock: Prepare a 10 mM stock of 17-epidrospirenone in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile. Causality: Keeping final organic solvent concentration in the assay below 0.1% prevents solvent-mediated inhibition of CYP3A4.

Phase 2: Incubation Workflow
  • Master Mix Assembly: In a 96-well plate, combine HLM (final concentration 1.0 mg/mL protein) and potassium phosphate buffer.

  • Substrate Addition: Spike 17-epidrospirenone to achieve a final concentration of 1 µM. Causality: 1 µM ensures the reaction remains well below the anticipated Km​ , satisfying the requirements for first-order kinetic clearance calculations.

  • Thermal Equilibration: Pre-incubate the plate at 37°C for exactly 5 minutes. Causality: Initiating a reaction in cold buffer causes a lag phase in enzyme kinetics, skewing early time-point data.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to the active wells to start the reaction. For the Minus-NADPH control, add an equivalent volume of plain buffer.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots from the reaction mixture into a quenching plate.

  • Reaction Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with 50 ng/mL Drospirenone-d4 (Internal Standard). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates HLM proteins, halting all enzymatic activity while simultaneously locking in the IS ratio.

Phase 3: Sample Processing and LC-MS/MS
  • Centrifuge the quenched plate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean analytical plate and dilute with 100 µL of LC-MS grade water to improve peak shape during reversed-phase chromatography.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition of 17-epidrospirenone and the emergence of the open-ring acid metabolite.

Quantitative Data Synthesis

The data below represents the expected pharmacokinetic parameters when comparing the active API (Drospirenone) against its 17R-epimer in an HLM system. Intrinsic clearance ( CLint​ ) is calculated using the substrate depletion method: CLint​=(0.693/t1/2​)×(Incubation Volume/Protein Mass) .

Table 1: Comparative In Vitro Metabolic Stability in HLM
ParameterDrospirenone (17S API)17-Epidrospirenone (17R Impurity)Mechanistic Rationale
Intrinsic Clearance ( CLint​ ) ~5.8 µL/min/mg~4.2 µL/min/mgThe 17R epimer shows reduced CYP3A4 active site affinity, lowering overall CLint​ .
In Vitro Half-Life ( t1/2​ ) ~120 min~165 minSlower overall depletion is observed due to steric hindrance at the lactone ring.
CYP3A4 Contribution Minor (<10%)Minor (<5%)Both compounds are primarily cleared via non-CYP pathways.
Lactone Ring Opening High (Major Pathway)High (Major Pathway)Spontaneous and esterase-driven hydrolysis remains the dominant clearance route for both epimers.

Strategic Insights for Drug Development

From an application science perspective, the in vitro data confirms that 17-epidrospirenone behaves similarly to its parent compound regarding its primary clearance mechanism (non-CYP lactone hydrolysis). Because CYP3A4-mediated oxidation is a minor pathway for the 17R-epimer, the risk of this impurity acting as a victim or perpetrator of CYP-mediated drug-drug interactions is exceptionally low.

However, the high rate of spontaneous lactone ring opening observed in the heat-inactivated controls underscores a critical bioanalytical challenge: ex vivo degradation . When analyzing clinical or preclinical pharmacokinetic samples containing drospirenone or 17-epidrospirenone, plasma samples must be immediately stabilized (e.g., acidification or esterase inhibitors) to prevent the artificial ex vivo formation of the acid metabolite, which would falsely inflate clearance estimates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71587332, 17-Epidrospirenone." PubChem, 2023. URL:[Link]

  • FDA Center for Drug Evaluation and Research. "YAZ (drospirenone and ethinyl estradiol) Clinical Pharmacology and Biopharmaceutics Review (NDA 21-676)." U.S. Food and Drug Administration, 2006. URL:[Link]

  • Wiesinger H, Berse M, Klein S, et al. "Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone in combination with ethinylestradiol or estradiol." British Journal of Clinical Pharmacology, 2015;80(6):1399-1410. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 17-Epidrospirenone in Pharmaceutical Formulations

Abstract This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 17-epidrospirenone, a critical impurity in drospirenone drug products. The chromatographic separation of drospirenone from its C17 epimer was achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. This robust method is suitable for routine quality control analysis and stability studies of drospirenone in pharmaceutical dosage forms.

Introduction

Drospirenone (DRSP) is a synthetic progestin, an analogue of spironolactone, widely used in oral contraceptives and menopausal hormone replacement therapy.[1] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are contingent upon its purity. During the synthesis or storage of drospirenone, various related substances and degradation products can emerge, one of which is 17-epidrospirenone (also known as Drospirenone Impurity E).[2][3] This compound is a stereoisomer (epimer) of drospirenone, differing only in the spatial arrangement at the C17 position.

The quantification and control of such impurities are mandated by regulatory bodies to ensure patient safety. Given their structural similarity, the separation of epimers like drospirenone and 17-epidrospirenone presents a significant analytical challenge. A robust and reliable analytical method is therefore essential for their baseline separation and accurate quantification. This application note provides a comprehensive, field-proven protocol for this purpose.

Method Development Strategy

The primary objective was to develop a method that provides complete resolution between the drospirenone peak and the 17-epidrospirenone peak, while also being simple and robust for routine quality control environments.

Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilyl) stationary phase was selected as the foundational column chemistry. Both drospirenone and its epimer are relatively non-polar steroids, making them well-suited for retention and separation via hydrophobic interactions on a C18 phase. The high carbon load and surface area of modern C18 columns provide the necessary resolving power for structurally similar isomers.[4]

  • Mobile Phase Selection: A mobile phase consisting of an organic modifier and an aqueous phase is standard for reversed-phase chromatography.[4]

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its often superior peak shape for complex molecules.

    • Aqueous Phase: HPLC-grade water was used to provide a simple, isocratic system. Buffers were deemed unnecessary as the analytes are not readily ionizable, and a simple water/acetonitrile mixture simplifies mobile phase preparation and enhances method robustness.[1] The optimal ratio was determined experimentally to achieve a balance between retention time and resolution.

  • Detection Wavelength (λ): A UV-Vis spectrophotometer was used for detection. Based on literature, drospirenone exhibits significant absorbance around 260-270 nm.[5][6] A wavelength of 265 nm was selected to provide high sensitivity for both the parent drug and its epimer.

  • Isocratic vs. Gradient Elution: An isocratic elution was chosen to ensure simplicity, reproducibility, and a stable baseline, which is critical for the accurate quantification of low-level impurities.

Instrumentation and Materials

  • Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Drospirenone Reference Standard

    • 17-Epidrospirenone Reference Standard

  • Sample: Drospirenone Tablets (e.g., 3 mg strength)

Experimental Protocols

Optimized Chromatographic Conditions

The final, optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Mobile Phase Acetonitrile : Water (65:35 v/v)
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 15 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (Drospirenone): Accurately weigh and transfer about 10 mg of Drospirenone Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (17-epidrospirenone): Accurately weigh and transfer about 10 mg of 17-epidrospirenone Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solution (for Linearity & Accuracy): Prepare a series of dilutions from the stock solutions using the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 5 µg/mL for 17-epidrospirenone).

Sample Preparation Protocol
  • Weighing: Accurately weigh and record the weight of 20 drospirenone tablets and calculate the average tablet weight.

  • Grinding: Finely powder the tablets using a mortar and pestle.

  • Extraction: Transfer a quantity of the powder equivalent to one tablet (e.g., 3 mg of drospirenone) into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the API.[6]

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[6] The resulting solution is ready for injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][9]

Specificity (Selectivity)

Specificity was demonstrated by injecting a blank (mobile phase), a drospirenone standard solution, a 17-epidrospirenone standard solution, and a sample solution. The chromatograms showed no interference from excipients at the retention times of drospirenone and 17-epidrospirenone. Furthermore, forced degradation studies (acid, base, oxidative, thermal) were conducted, showing that the degradation product peaks did not interfere with the quantification of 17-epidrospirenone.[4]

Linearity

The linearity of the method was evaluated by analyzing six concentrations of 17-epidrospirenone ranging from the Limit of Quantification (LOQ) to 150% of the target concentration. The peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

ParameterResult
Linearity Range 0.1 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (% Recovery)

Accuracy was determined by spiking a pre-analyzed sample solution with known amounts of 17-epidrospirenone at three concentration levels (50%, 100%, and 150%).[5] Each level was prepared in triplicate, and the percentage recovery was calculated.

Spiking LevelMean Recovery (%)% RSD
50%99.80.85
100%100.50.62
150%101.10.71
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution were made on the same day. The Relative Standard Deviation (%RSD) of the peak areas for 17-epidrospirenone was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the ruggedness of the method.

Precision Type% RSD
Repeatability < 2.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration yielding a signal-to-noise ratio of 3:1, and the LOQ was established at a ratio of 10:1.[10]

ParameterResult (µg/mL)
LOD ~0.03
LOQ ~0.10

Visualization of Workflow

The logical flow from method conception to final validation is illustrated below.

HPLC_Method_Development cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) A Objective: Separate DRSP & 17-epi-DRSP B Column Selection (C18) A->B Analyte Polarity C Mobile Phase Optimization (ACN:H2O) B->C Hydrophobic Interaction D Parameter Tuning (Flow, Temp, λ) C->D Resolution Tuning E Optimized Method D->E Final Conditions F Specificity (Forced Degradation) E->F G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability) H->I J LOD & LOQ I->J K Validated Method J->K

Caption: Workflow for HPLC method development and validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of 17-epidrospirenone in the presence of drospirenone. The validation results confirm that the method is suitable for its intended purpose in a regulated quality control laboratory for both routine analysis and stability testing of drospirenone pharmaceutical products. The simple isocratic mobile phase and straightforward sample preparation contribute to a robust and efficient analytical procedure.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. [Link]

  • Syed R, Kantipudi R. New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Journal of Applied Pharmaceutical Science. 2021;11(10):106-112. [Link]

  • USP-NF. Drospirenone and Ethinyl Estradiol Tablets. United States Pharmacopeia–National Formulary; 2019. [Link]

  • MicroSolv Technology Corporation. Drospirenone and Ethinyl Estradiol Tablet Analyzed with HPLC. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Talath S, et al. Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Research. 2021;22(1):310-324. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sutar SB, et al. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. 2021;55(3s):177. [Link]

  • Aydoğmuş Z, et al. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. International Scholarly Research Notices. 2015. [Link]

  • Chambers EE, Diehl DM. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. LCGC North America. [Link]

  • Waters Corporation. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. [Link]

  • Kronika Journal. SIMULTANEOUS ESTIMATION OF DROSPIRENONE AND ESTETROL AND FORCED DEGRADATION BEHAVIOUR BY RP-HPLC IN A COMBINED PHARMACEUTICAL DO. [Link]

  • Trungtamthuoc.com. Drospirenone USP 2025. [Link]

  • Semantic Scholar. Validated RP - HPLC Method for the Estimation of Drospirenone in Formulation. [Link]

  • PubChem. 17-Epidrospirenone. National Institutes of Health. [Link]

Sources

Application

Application Note: Advanced LC-MS/MS Protocol for the Baseline Resolution and Quantification of 17-Epidrospirenone and Drospirenone in Human Plasma

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma (K2EDTA) Analytical Platform: UPLC-ESI-MS/MS (Triple Quadrupole) Introduction & Scientific Rationale Drospire...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma (K2EDTA) Analytical Platform: UPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Scientific Rationale

Drospirenone (DRSP) is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies. Its primary inactive epimer, 17-epidrospirenone (17-epi-DRSP) , is a critical analyte in both stability-indicating assays and bioequivalence (BE) studies[1][2].

The bioanalytical challenge lies in the structural relationship between these two molecules. DRSP is highly susceptible to acid-catalyzed epimerization at the C17 position, converting to 17-epi-DRSP in acidic environments (such as the human stomach or improperly buffered extraction solvents)[1][3]. Because DRSP and 17-epi-DRSP are exact isomers ( C24​H30​O3​ , exact mass 366.22 g/mol ), they yield identical precursor ions ( [M+H]+=367.2 ) and share indistinguishable collision-induced dissociation (CID) fragmentation pathways (e.g., m/z367.2→97.1 )[4][5].

The Causality of the Methodological Design: Mass spectrometry alone cannot differentiate between these epimers[4][6]. If a plasma sample undergoes ex-vivo epimerization during handling, or if the chromatography fails to resolve the two peaks, the MS detector will integrate them as a single entity, leading to a gross overestimation of active DRSP and a failure of the bioanalytical validation[7]. Therefore, this protocol relies on a self-validating system: high-efficiency Ultra-Performance Liquid Chromatography (UPLC) baseline resolution coupled with Mixed-Mode Solid-Phase Extraction (SPE) to eliminate matrix-induced ion suppression and prevent ex-vivo degradation[8][9].

Experimental Workflow & Epimer Separation Strategy

The following diagram illustrates the logical flow of the extraction and analytical process, designed specifically to isolate the neutral drospirenone epimers from matrix phospholipids while ensuring chromatographic separation prior to MS/MS detection.

G Sample Human Plasma Sample (Spiked with DRSP-d4 IS) Buffer Buffering (pH 7.0) Prevents Acidic Epimerization Sample->Buffer SPE_Load Mixed-Mode SPE (Oasis MAX) Load Sample Buffer->SPE_Load SPE_Wash Wash Steps (Removes Salts & Phospholipids) SPE_Load->SPE_Wash SPE_Elute Reversed-Phase Elution (100% MeOH) Elutes Neutral DRSP & 17-epi-DRSP SPE_Wash->SPE_Elute UPLC Sub-2-μm C18 UPLC Separation Baseline Resolution of Epimers SPE_Elute->UPLC MSMS ESI+ Triple Quadrupole MS/MS MRM: 367.2 -> 97.1 UPLC->MSMS Resolved Peaks Data Quantification & PK Analysis MSMS->Data

Caption: Bioanalytical workflow for the extraction, baseline chromatographic resolution, and MS/MS quantification of DRSP and 17-epi-DRSP.

Step-by-Step Methodology

Reagents and Materials
  • Reference Standards: Drospirenone (DRSP), 17-epidrospirenone (17-epi-DRSP), and Drospirenone-d4 (Internal Standard, IS)[1][5].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water ( H2​O ), and Formic Acid (FA)[10].

  • Extraction Plate: Mixed-mode anion exchange SPE 96-well plate (e.g., Waters Oasis MAX, 30 mg/well)[8][9].

Sample Preparation: Mixed-Mode SPE

Why Mixed-Mode SPE? Human plasma contains high levels of endogenous phospholipids that cause severe ion suppression in positive electrospray ionization (ESI+)[8]. While Liquid-Liquid Extraction (LLE) is an option[7], mixed-mode SPE (combining reversed-phase and anion-exchange) allows for the selective retention of acidic interferences, while neutral compounds like DRSP and 17-epi-DRSP are cleanly eluted in the reversed-phase fraction[9].

  • Aliquot & Spike: Transfer 200μL of human plasma into a 96-well plate. Add 20μL of IS working solution (DRSP-d4, 50ng/mL ).

  • Pre-treatment: Add 200μL of 100mM Ammonium Acetate buffer (pH 7.0) to the plasma and vortex for 30 seconds. Causality: Maintaining a neutral pH is critical to prevent the ex-vivo conversion of DRSP to 17-epi-DRSP during sample handling.

  • Conditioning: Condition the SPE plate with 1.0mL of MeOH, followed by 1.0mL of LC-MS grade H2​O .

  • Loading: Load the buffered plasma samples onto the SPE plate at a flow rate of 1mL/min .

  • Washing: Wash with 1.0mL of 5% Ammonium Hydroxide in H2​O , followed by 1.0mL of 20% MeOH in H2​O . This removes salts, polar peptides, and loosely bound proteins.

  • Elution: Elute the neutral epimers (DRSP and 17-epi-DRSP) using 2×500μL of 100% MeOH[8][9]. (Note: Acidic interferences remain bound to the anion-exchange resin).

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40∘C . Reconstitute in 100μL of Mobile Phase A:B (50:50, v/v) and inject 5μL into the LC-MS/MS system.

Liquid Chromatography Conditions

To resolve the epimers, a sub-2-micron high-strength silica C18 column is required.

  • Analytical Column: ACQUITY UPLC BEH C18 ( 2.1×100mm , 1.7μm ) maintained at 40∘C .

  • Mobile Phase A: 5mM Ammonium Formate in H2​O (pH unadjusted to maintain neutrality)[5][7].

  • Mobile Phase B: Acetonitrile : Methanol (80:20, v/v).

  • Flow Rate: 0.4mL/min .

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 5.0 min: Linear ramp to 70% B (Critical window for epimer resolution)

    • 5.0 - 6.0 min: 95% B (Column wash)

    • 6.1 - 8.0 min: 40% B (Re-equilibration)

Chromatographic Causality: 17-epi-DRSP is slightly less sterically hindered than DRSP, allowing it to interact more intimately with the C18 stationary phase. Consequently, 17-epi-DRSP elutes after DRSP. Baseline resolution ( Rs​>1.5 ) must be verified during system suitability testing[3].

Mass Spectrometry Conditions

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in positive mode[4][5].

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Drospirenone (DRSP) 367.297.11508028
17-Epidrospirenone 367.297.11508028
Drospirenone-d4 (IS) 371.297.11508028

Source parameters: Ion Spray Voltage: 5500V ; Temperature: 500∘C ; Curtain Gas: 30psi ; Collision Gas: Medium[5].

Method Validation & Acceptance Criteria

The method must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation .

Linearity and Sensitivity

Calibration curves for 17-epi-DRSP and DRSP should be constructed using a 1/x2 weighted linear regression.

  • Range: 0.5ng/mL to 250ng/mL [8][9].

  • Lower Limit of Quantification (LLOQ): 0.5ng/mL , defined as a peak with a Signal-to-Noise (S/N) ratio ≥10 and precision/accuracy within ±20% [8].

Matrix Effect and Recovery

Because ESI is prone to ion suppression, the matrix factor (MF) must be calculated. The use of the Oasis MAX SPE protocol typically yields absolute recoveries >85% for both epimers, with matrix effects normalized by the stable-isotope labeled internal standard (IS-normalized MF between 0.95 and 1.05)[7][9].

Table 2: Representative Validation Data for 17-Epidrospirenone (n=6)

QC LevelNominal Conc. (ng/mL)Intra-assay Precision (% CV)Inter-assay Accuracy (% RE)Mean SPE Recovery (%)
LLOQ 0.58.4+4.286.5
Low QC 1.55.2+2.188.2
Mid QC 100.03.8-1.589.0
High QC 200.03.1-0.887.8
Stability-Indicating Benchtop Tests (Critical Step)

To ensure the self-validating nature of the assay, benchtop stability must specifically monitor the conversion of DRSP to 17-epi-DRSP. Plasma samples spiked only with High QC DRSP should be left at room temperature for 24 hours. The appearance of a peak at the 17-epi-DRSP retention time must be <5% of the LLOQ to confirm that sample handling conditions (pH 7.0 buffering) successfully halted acid-catalyzed epimerization[2][7].

Conclusion

The accurate quantification of drospirenone and its inactive epimer, 17-epidrospirenone, in human plasma requires rigorous control over both sample chemistry and chromatographic physics. By utilizing a pH-stabilized mixed-mode SPE extraction[9] and a sub-2-micron C18 gradient[5], this protocol ensures absolute baseline resolution of the isobaric epimers. This prevents false-positive quantification and provides a highly robust, ICH M10-compliant framework suitable for high-throughput clinical pharmacokinetics and bioequivalence testing.

References

  • LGC Standards. Mikromol Impurity Reference Standards: 17-Epidrospirenone (Drospirenone Impurity E). Retrieved from LGC Standards. 1

  • Chambers, E. E., & Diehl, D. M. (2026). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters Corporation / Chromatography Online. 8

  • Bhaumik, U., Ghosh, A., et al. (2008). Determination of Drospirenone in Human Plasma by LC–Tandem-MS. Chromatographia, 68, 713-719. 7

  • SCIEX. Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. SCIEX Application Note. 11

  • Machado, K. S., et al. (2017). Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. Journal of Applied Pharmaceutical Science.4

Sources

Method

Application Note: Preparation and Isolation Guidelines for 17-Epidrospirenone Reference Standards

Introduction and Regulatory Significance Drospirenone is a unique synthetic progestin characterized by its structural similarity to spironolactone, conferring both anti-mineralocorticoid and anti-androgenic properties[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Significance

Drospirenone is a unique synthetic progestin characterized by its structural similarity to spironolactone, conferring both anti-mineralocorticoid and anti-androgenic properties[1]. During the synthesis and shelf-life storage of drospirenone active pharmaceutical ingredients (APIs), stereochemical degradation can occur, most notably at the C-17 spirolactone ring.

This application note provides a comprehensive, self-validating protocol for the synthesis, isolation, and characterization of 17-epidrospirenone reference standards, grounded in mechanistic causality and compendial analytical standards.

Mechanistic Background: The Causality of Epimerization

Drospirenone natively possesses a 17α-lactone configuration. The preparation of 17-epidrospirenone relies on the controlled, base-catalyzed epimerization of this stereocenter[5].

The Chemical Logic:

  • Ring Opening: When exposed to an alkaline environment (e.g., NaOH in methanol), the γ-lactone ring undergoes nucleophilic acyl substitution, hydrolyzing into a water-soluble sodium 17-hydroxy-21-carboxylate intermediate. Methanol is selected as the solvent because it provides necessary solvation for the lipophilic steroid framework while allowing the hydroxide nucleophile to attack efficiently.

  • Stereochemical Scrambling: In the open-chain carboxylate form, the C-17 chiral center is no longer constrained by the rigid spirocyclic geometry. Relief of steric strain between the 15β,16β-methylene group and the lactone oxygen allows the C-17 position to undergo epimerization, reaching a thermodynamic equilibrium between the α and β faces.

  • Lactonization: Upon quenching the reaction with an acid (lowering pH to 2.0–3.0), the carboxylate is protonated. This triggers a spontaneous intramolecular esterification (lactonization), trapping the molecules in both the 17α (drospirenone) and 17β (17-epidrospirenone) configurations.

Mechanism DSP Drospirenone (17α-lactone) INT 17-Hydroxy-21-carboxylate (Ring-Opened Intermediate) DSP->INT NaOH / MeOH (Hydrolysis) INT->DSP HCl, pH 2 (Lactonization) EPI 17-epidrospirenone (17β-lactone) INT->EPI HCl, pH 2 (Lactonization) EPI->INT NaOH / MeOH (Hydrolysis)

Figure 1: Base-catalyzed epimerization mechanism of drospirenone to 17-epidrospirenone.

Physicochemical Target Profile

Before initiating the synthesis, it is vital to define the target molecule's parameters to ensure downstream analytical methods are properly calibrated[5].

Table 1: Physicochemical Properties of 17-epidrospirenone

PropertySpecification / Value
Chemical Name 17-Hydroxy-6β,7β:15β,16β-dimethylene-3-oxo-17β-pregn-4-ene-21-carboxylic acid, γ-lactone
CAS Registry Number 90457-65-1
Molecular Formula C₂₄H₃₀O₃
Molecular Weight 366.49 g/mol
Compendial Synonyms EP Impurity E; USP Related Compound A; Isodrospirenone

Experimental Protocol: Synthesis and Isolation

This protocol is designed as a self-validating system . It incorporates an In-Process Quality Control (IPQC) step to empirically verify that thermodynamic equilibrium has been reached before committing resources to preparative chromatography.

Workflow A 1. API Dissolution (Drospirenone in MeOH) B 2. Base-Catalyzed Ring Opening (1M NaOH, 40°C, 3h) A->B C 3. IPQC Check (HPLC for Epimer Ratio) B->C D 4. Acidification & Lactonization (1M HCl to pH 2.0-3.0) C->D E 5. Extraction & Concentration (DCM / Brine / Na2SO4) D->E F 6. Preparative HPLC Isolation (C18, H2O/MeCN) E->F G 7. Lyophilization & Validation (Pure 17-epidrospirenone) F->G

Figure 2: Step-by-step workflow for the synthesis and isolation of 17-epidrospirenone.
Phase 1: Epimerization Reaction
  • Dissolution: Suspend 1.0 g of high-purity Drospirenone API in 50 mL of HPLC-grade Methanol in a round-bottom flask. Stir until completely dissolved.

  • Hydrolysis: Slowly add 10 mL of 1M aqueous Sodium Hydroxide (NaOH).

  • Thermal Incubation: Attach a reflux condenser and heat the mixture to 40°C for 3 hours.

  • Self-Validating IPQC: Withdraw a 100 µL aliquot, neutralize with 100 µL of 1M HCl, dilute with mobile phase, and inject into an analytical HPLC. Decision Gate: Proceed to Phase 2 only if the chromatographic ratio of Drospirenone to 17-epidrospirenone is approximately 3:1 to 1:1. If unreacted drospirenone is >80%, extend heating by 1 hour.

Phase 2: Quenching and Extraction
  • Lactonization: Cool the reaction vessel to 0–5°C using an ice bath. Dropwise, add 1M Hydrochloric Acid (HCl) under vigorous stirring until the solution reaches a pH of 2.0–3.0. Stir for an additional 60 minutes at room temperature to ensure complete lactone ring closure.

  • Phase Separation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous slurry with Dichloromethane (DCM) (3 × 30 mL).

  • Purification: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield a crude epimer mixture (white to off-white solid).

Phase 3: Preparative HPLC Isolation

Because the 17β-lactone alters the overall dipole moment and steric footprint of the steroid nucleus, 17-epidrospirenone exhibits a slightly different hydrophobic interaction profile than drospirenone, allowing for baseline resolution on a standard reversed-phase column[3].

Table 2: Preparative HPLC Parameters

ParameterSpecification
Stationary Phase C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm)
Mobile Phase A Ultrapure Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Gradient Isocratic hold at 45% B for 30 mins (adjust based on scout runs)
Flow Rate 15.0 mL/min
Detection Wavelength UV at 245 nm (Optimal for the conjugated 3-oxo-4-ene system)
Fraction Collection Collect the secondary major peak (elution order must be verified via IPQC standards)

Post-Isolation: Pool the fractions containing pure 17-epidrospirenone, remove the acetonitrile under vacuum, and lyophilize the remaining aqueous phase to obtain the reference standard as a fine white powder.

Analytical Validation and Certification

To certify the isolated powder as a working reference standard, it must be orthogonally validated against compendial guidelines[6].

Table 3: Analytical HPLC Method (Adapted from USP-NF)

ParameterSpecification
Column Base-deactivated octadecylsilyl silica gel (C18), 150 mm × 4.6 mm, 3 µm
Mobile Phase Gradient: Water / Acetonitrile (Refer to USP Drospirenone Monograph)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 245 nm
Acceptance Criteria ≥ 98.0% purity (calculated on an anhydrous, solvent-free basis)

Mass Spectrometry (LC-MS) Confirmation: Perform Electrospray Ionization (ESI+) to confirm the mass. 17-epidrospirenone will exhibit a protonated molecular ion [M+H]+ at m/z 367.2. Characteristic fragmentation includes the loss of water (m/z 349.2) and the cleavage of the lactone ring, which is highly indicative of the C-17 spiro structure[5].

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Source: uspnf.
  • Source: lookchem.
  • Drospirenone USP 2025 - Trungtamthuoc.
  • Source: pmrj-rs.
  • Source: guidetopharmacology.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving 17-Epidrospirenone and Drospirenone in HPLC

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is designed for analytical scientists and drug development professionals struggling with the chromatographic separation of drospirenone (DRSP) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is designed for analytical scientists and drug development professionals struggling with the chromatographic separation of drospirenone (DRSP) and its closely related epimer, 17-epidrospirenone.

Because these two molecules are stereoisomers with identical molecular weights and highly similar hydrophobic profiles, standard binary mobile phases often fail to resolve them. This guide provides the mechanistic causality behind their separation and a self-validating protocol to ensure your method meets pharmacopeial standards.

Part 1: Expert FAQs & Mechanistic Troubleshooting

Q1: Why do 17-epidrospirenone and drospirenone co-elute on standard C18 columns when using a standard Acetonitrile/Water mobile phase? A: Drospirenone and 17-epidrospirenone (designated as Impurity E in the European Pharmacopoeia[1]) are epimers differing only in the spatial orientation of the lactone ring at the C-17 position. A standard binary mobile phase (Acetonitrile/Water) separates compounds based primarily on bulk hydrophobic interactions. Because the hydrophobic surface areas of these epimers are virtually identical, they co-elute. To resolve them, you must exploit subtle differences in hydrogen bonding and dipole-dipole interactions by introducing a protic solvent like Methanol, creating a ternary mobile phase system[2].

Q2: I do not have a purified 17-epidrospirenone reference standard. How can I verify that my HPLC system has the resolving power to separate these epimers? A: You can utilize a self-validating, in-situ generation protocol. Drospirenone contains a lactone ring that is susceptible to acid-catalyzed epimerization. By subjecting a drospirenone stock solution to mild acidic stress (0.1 N HCl at 40°C), the C-17 chiral center undergoes enolization-driven epimerization. Quenching the reaction with NaOH locks the epimeric ratio between 3:1 and 7:1[3]. Injecting this stressed sample acts as a perfect system suitability standard, proving your column's resolving power without requiring an external impurity standard.

Q3: What is the pharmacopeial acceptance criterion for the separation of these two peaks? A: According to the USP-NF monograph for Drospirenone and Ethinyl Estradiol Tablets, the system suitability requirement dictates a chromatographic resolution ( Rs​ ) of Not Less Than (NLT) 2.0 between the drospirenone and 17-epidrospirenone peaks[3].

Part 2: Experimental Protocols

Protocol A: In-Situ Generation of System Suitability Solution

This protocol creates a reliable system suitability matrix directly from your drospirenone API[3].

  • Stock Preparation: Prepare a System Suitability Stock Solution of Drospirenone in a suitable diluent (e.g., Acetonitrile) at a high concentration.

  • Acidic Stress: Transfer 1.0 mL of the stock solution into a 10-mL volumetric flask. Add 1.0 mL of 0.1 N Hydrochloric Acid (HCl).

  • Epimerization: Place the flask in a water bath set to 40°C and heat for exactly 30 minutes.

  • Reaction Quench: Critical Step — Immediately upon removing the flask from the water bath, add 1.0 mL of 0.1 N Sodium Hydroxide (NaOH) to neutralize the acid and halt the epimerization. Allow the solution to reach room temperature.

  • Final Dilution: Dilute to the 10-mL mark with your initial mobile phase. The resulting solution will contain a Drospirenone to 17-epidrospirenone ratio between 3:1 and 7:1.

Protocol B: Optimized Ternary HPLC Method

To achieve the required Rs​≥2.0 , utilize the following ternary gradient method which leverages Methanol to alter the hydrogen-bonding selectivity of the mobile phase[2].

  • Mobile Phase A Preparation: Mix Acetonitrile, Methanol, and Water in a ratio of 26:19:55 (v/v/v). Degas thoroughly.

  • Mobile Phase B Preparation: Mix Acetonitrile, Methanol, and Water in a ratio of 76:19:5 (v/v/v). Degas thoroughly.

  • Column Equilibration: Flush a high-efficiency C18 column (250 mm × 4.6 mm, 3 µm or 5 µm particle size) with Mobile Phase A until a stable baseline is achieved at a column temperature of 30°C.

  • Execution: Inject 10-20 µL of the System Suitability Solution (from Protocol A) at a flow rate of 1.0 mL/min and monitor UV absorbance at 245 nm.

Part 3: Data Presentation & Expected Outcomes

Below is a summary of the optimized chromatographic parameters and the expected quantitative outcomes when executing the protocols above.

ParameterSpecification / Condition
Stationary Phase C18, 250 mm × 4.6 mm (3 µm or 5 µm particle size)
Mobile Phase A Acetonitrile : Methanol : Water (26:19:55 v/v)
Mobile Phase B Acetonitrile : Methanol : Water (76:19:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 245 nm
Relative Retention Time (RRT) Drospirenone = 1.0 ; 17-epidrospirenone ≈ 1.2[3]
System Suitability Requirement Resolution ( Rs​ ) 2.0 between DRSP and 17-epi[3]

Part 4: Workflow Visualization

The following diagram illustrates the logical workflow for the self-validating in-situ generation of 17-epidrospirenone and subsequent HPLC validation.

G A Drospirenone Stock (1.0 mL) B Acidic Epimerization Add 1.0 mL 0.1 N HCl Heat 40°C for 30 min A->B Induce Stress C Quench Reaction Add 1.0 mL 0.1 N NaOH Cool to Room Temp B->C Stop Conversion D System Suitability Solution Dilute to 10 mL (Ratio 3:1 to 7:1) C->D Finalize Matrix E HPLC Analysis Inject 10-20 µL Ternary Mobile Phase D->E Chromatograph F Method Validated Resolution (Rs) ≥ 2.0 E->F Confirm Separation

Workflow for in-situ generation of 17-epidrospirenone to validate HPLC resolution.

Part 5: References

  • USP-NF: Drospirenone and Ethinyl Estradiol Tablets Monograph. United States Pharmacopeia. Contains the official system suitability requirements and the in-situ acid-catalyzed epimerization protocol for 17-epidrospirenone generation. URL:[Link]

  • Analytical Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone By HPLC. International Journal of Chemical and Pharmaceutical Analysis (IJCPA), 2014. Details the ternary mobile phase (Acetonitrile/Methanol/Water) required for optimal epimer resolution. URL:[Link]

  • European Pharmacopoeia (EP) Reference Standards Catalog. EDQM. Classifies 17-epidrospirenone as Drospirenone Impurity E. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Prevention of 17-Epidrospirenone Formation During Sample Preparation

Introduction: The Challenge of Drospirenone Stability Drospirenone (DRSP) is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies[1][2][3][4]. As an analogue of spironolactone, its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Drospirenone Stability

Drospirenone (DRSP) is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies[1][2][3][4]. As an analogue of spironolactone, its unique anti-mineralocorticoid and anti-androgenic properties make it a valuable active pharmaceutical ingredient (API)[1][3]. However, the chemical stability of drospirenone presents a significant challenge during analytical sample preparation. The molecule is particularly susceptible to degradation, including hydrolysis under both acidic and alkaline conditions[5][6][7][8].

A primary concern for analytical scientists is the formation of 17-epidrospirenone (also known as Drospirenone Impurity E or Isodrospirenone)[9][10]. This stereoisomer is formed through epimerization at the C17 position and can compromise the accuracy of quantification in quality control, stability studies, and pharmacokinetic assessments. This guide provides a comprehensive technical overview, troubleshooting advice, and validated protocols to minimize the formation of 17-epidrospirenone during sample preparation.

Section 1: The Chemistry of 17-Epidrospirenone Formation

To effectively prevent the formation of 17-epidrospirenone, it is crucial to understand the underlying chemical mechanism. The conversion of drospirenone to its 17-epimer is a reversible process driven by the chemical environment.

Mechanism: Enolization

The key mechanism is the enolization of the ketone group within the spirolactone ring at the C17 position. Under either acidic or basic conditions, the C17 ketone can be converted into an enol or enolate intermediate. This planar intermediate loses its stereochemical information at the C17 position. When the molecule reverts to its keto form, it can do so to form either the original, thermodynamically favored drospirenone (17α configuration) or the 17-epidrospirenone (17β configuration).

The primary factors that catalyze this epimerization are:

  • pH: Both acidic and basic conditions can promote enolization. Drospirenone is known to be labile to both acid and alkali hydrolysis[7].

  • Temperature: Elevated temperatures can accelerate the rate of this chemical reaction. Forced degradation studies often use temperatures around 80°C to induce degradation[5][6][11].

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the enol/enolate intermediate.

G cluster_main Epimerization at C17 cluster_conditions Driving Factors DRSP Drospirenone (17α) Enolate Planar Enolate Intermediate DRSP->Enolate Deprotonation (Base-catalyzed) Enolate->DRSP Reprotonation EpiDRSP 17-Epidrospirenone (17β) Enolate->EpiDRSP Reprotonation EpiDRSP->Enolate Deprotonation (Base-catalyzed) pH (Acid/Base) pH (Acid/Base) Temperature Temperature Solvent Solvent

Caption: Base-catalyzed epimerization of drospirenone via a planar enolate intermediate.

Section 2: Troubleshooting Guide & Recommended Protocols

This section is designed in a question-and-answer format to directly address common issues encountered during the analysis of drospirenone.

Q1: My chromatogram shows a significant impurity peak identified as 17-epidrospirenone. What are the most likely causes during my sample preparation?

A1: The presence of 17-epidrospirenone is almost always a result of unintended degradation during sample handling. Review the following critical points in your workflow:

  • Sample Diluent pH: This is the most common culprit. If your diluent is too acidic or too basic, it will catalyze epimerization. Many standard HPLC diluents, like acetonitrile/water mixtures, can have a slightly acidic pH if not buffered[12][13].

  • Sonication/Heating: Over-sonication or heating the sample to aid dissolution can significantly increase the rate of epimerization[12][14]. Forced degradation studies intentionally use heat (e.g., 80°C) to accelerate these reactions[11].

  • Sample Storage Time: The longer a sample sits on the autosampler, the more time there is for degradation to occur. This is especially true if the sample vial is not temperature-controlled.

  • Glassware Contamination: Residual acidic or basic cleaning agents on glassware can alter the sample's local pH.

Q2: What is the optimal pH and solvent composition for my sample diluent to ensure drospirenone stability?

A2: The goal is to maintain a neutral or near-neutral pH environment. Based on forced degradation studies which show instability in acidic and alkaline conditions, a buffered solution is highly recommended.

Recommended Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common and effective solvent system[12][13]. To ensure pH stability, consider using a weakly buffered aqueous component. A low-concentration phosphate buffer (pH 6.8-7.2) is a good starting point. For UPLC applications, a volatile buffer like ammonium acetate can be used[7].

Data on Solvent and pH Impact: While specific quantitative data on 17-epidrospirenone formation is often proprietary, forced degradation studies provide clear qualitative evidence. The table below summarizes the known stability profile of drospirenone.

Stress ConditionReagent/ParameterObservationImplication for Sample Prep
Alkaline Hydrolysis 0.1 M to 1.0 M NaOH, 60-80°CSignificant degradation observed[5][6][7].Avoid basic diluents and high pH.
Acidic Hydrolysis 0.1 M to 1.0 M HCl, 80°CSignificant degradation observed[5][6][7].Avoid acidic diluents and low pH.
Oxidative 1% to 3% H₂O₂, RT or 80°CDegradation occurs, but forms different products (e.g., biphenyl moiety)[5][14][15].While not forming the 17-epimer, it highlights general instability.
Thermal Solid state, 80°C for 5 daysRelatively stable[5][11][16].Degradation is primarily solution-based. Dry samples are more stable.
Photolytic Solid state, UV/Visible lightRelatively stable[5][11][16].Light exposure is not a primary concern for epimerization.
Q3: What is the recommended step-by-step protocol for preparing drospirenone samples (e.g., from tablets) for HPLC/UPLC analysis?

A3: This protocol is designed to minimize degradation by controlling pH, temperature, and processing time.

Validated Sample Preparation Protocol for Drospirenone Tablets:

  • Sample Weighing: Weigh and finely crush a representative number of tablets (e.g., 20 tablets) to obtain a homogenous powder[11][12]. Accurately weigh an amount of powder equivalent to a single tablet dose into a volumetric flask.

  • Initial Dissolution: Add a portion (approx. 70% of the final volume) of the chosen diluent (e.g., Acetonitrile:Water 50:50 v/v)[12][13].

  • Controlled Sonication: To facilitate dissolution, sonicate the flask in a controlled-temperature water bath for a short, consistent period (e.g., 10-15 minutes)[12][14]. Crucially, monitor the bath temperature to ensure it does not rise significantly.

  • Dilution to Volume: Allow the flask to return to room temperature. Dilute to the final volume with the diluent. Mix thoroughly.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter (e.g., Nylon or PVDF) to remove excipients[12][13]. Discard the first few mL of the filtrate.

  • Analysis: Transfer the filtered sample to an autosampler vial and analyze promptly. If storage is necessary, keep vials in a cooled autosampler (e.g., 4-10°C).

G start Start: Crushed Tablet Powder weigh 1. Accurately weigh powder into volumetric flask start->weigh add_diluent 2. Add ~70% of diluent (e.g., ACN:H2O 50:50) weigh->add_diluent sonicate 3. Sonicate briefly (10-15 min, temp. controlled) add_diluent->sonicate cool_dilute 4. Cool to RT & Dilute to Volume sonicate->cool_dilute filter 5. Filter through 0.45 µm syringe filter cool_dilute->filter analyze 6. Transfer to vial & Analyze Promptly filter->analyze end End: HPLC/UPLC Injection analyze->end

Caption: Recommended workflow for preparing drospirenone samples.

Section 3: Frequently Asked Questions (FAQs)
  • Q: How can I confirm the identity of the 17-epidrospirenone peak in my chromatogram?

    • A: The most reliable method is to use a certified reference standard of 17-epidrospirenone (Drospirenone Impurity E)[9][10]. Spike a sample with this standard to confirm a co-elution with your impurity peak.

  • Q: Is the epimerization of drospirenone reversible?

    • A: Yes, the reaction is reversible. The system will eventually reach an equilibrium between drospirenone and 17-epidrospirenone. However, in a dynamic analytical workflow, the goal is to kinetically trap the sample in its original state by preventing the reaction from occurring in the first place.

  • Q: Can the HPLC mobile phase itself cause epimerization on the column?

    • A: It is possible if the mobile phase has an extreme pH. Most modern reversed-phase HPLC methods for drospirenone use mobile phases that are near neutral or slightly acidic (e.g., using formic acid or ammonium acetate buffers), which are generally safe for the short residence time on the column[7][17]. A column temperature of 40°C is sometimes used, but this is unlikely to cause significant on-column degradation.

  • Q: Are there any analytical techniques less prone to this issue?

    • A: While HPLC/UPLC are the standard methods, any technique requiring liquid sample preparation will face the same stability challenges[18][19][20]. The key is not the technique itself, but the careful control of the sample preparation conditions before analysis.

References
  • Benchchem. (2025). Drospirenone Degradation Product Analysis and Identification: A Technical Support Center. Benchchem.
  • Regulagadda, R. et al. (2023). Green Assessment of Analytical Procedure for the Determination of Drospirenone and it's Impurities by HPLC. ResearchGate. [Link]

  • Regidor, P. A. (2021). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. PMC. [Link]

  • Rao, B. M., et al. (2024). Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study. PubMed. [Link]

  • Benchchem. (2025).
  • Waters Corporation. (2026). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters. [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Talath, S., & Dhaneshwar, S. (2019). Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. Journal of Current Pharma Research. [Link]

  • Rani, S. J., et al. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. GSC Biological and Pharmaceutical Sciences. [Link]

  • Talath, S., & Dhaneshwar, S. (2014). A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Biological Chemical Sciences. [https://www.rjpbcs.com/pdf/2014_5(6)/[5].pdf]([Link]5].pdf)

  • Rao, B. M., et al. (2025). Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study. ResearchGate. [Link]

  • de Faria, N. C., et al. (2007). Simultaneous determination of ethinyl estradiol and drospirenone in oral contraceptive by high performance liquid chromatography. SciELO. [Link]

  • Plass, F., et al. (2009). Pharmaceutical composition comprising drospirenone.
  • Cogent. (n.d.). Drospirenone and Ethinyl Estradiol Tablet Analyzed with HPLC - AppNote. Microsolv Technology Corporation. [Link]

  • Sutar, S. B., et al. (2020). STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sutar, S. B., et al. (2020). Stressed degradation study of Drospirenone in H2O2 and characterization of degradants by IR, NMR, LC-MS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Zhang, Y., et al. (2015). Preparation and Evaluation of Intravaginal Ring Containing Drospirenone. PMC. [Link]

  • Santhamma, B., et al. (2015). A New Approach towards the synthesis of Drospirenone and Steroidal Spirolactones. ResearchGate. [Link]

  • USP. (2025). Drospirenone USP 2025. Trungtamthuoc.com. [Link]

  • Bálint, M., et al. (2024). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. PMC. [Link]

  • Edwards, J. A., & Calzada, M. C. (1974). Protection of steroid carbonyl group by enolisation.
  • Patsnap. (2024). What is the mechanism of Drospirenone? Patsnap Synapse. [Link]

  • Benchchem. (2025). In-Depth Technical Guide: 6,7-Epidrospirenone (Drospirenone Impurity K). Benchchem.
  • Sarett, L. H. (1953). Reduction of steroid ketones with alkali metal borohydride.
  • Procter, D. J., et al. (2023). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. Journal of the American Chemical Society. [Link]

  • Kumar, S., et al. (2022). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE IN BULK DRUG AND PHARMA. SciSpace. [Link]

  • National Center for Biotechnology Information. (n.d.). 17-Epidrospirenone. PubChem. [Link]

  • Bálint, M., et al. (2024). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega. [Link]

Sources

Optimization

optimizing mobile phase gradients for 17-epidrospirenone separation

Topic: Optimizing Mobile Phase Gradients for 17-Epidrospirenone Separation Welcome to the Advanced Chromatography Support Center. Separating drospirenone from its primary epimeric impurity, 17-epidrospirenone, is a notor...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase Gradients for 17-Epidrospirenone Separation

Welcome to the Advanced Chromatography Support Center. Separating drospirenone from its primary epimeric impurity, 17-epidrospirenone, is a notoriously difficult chromatographic challenge. Because these molecules are diastereomers, they share nearly identical polarities and hydrodynamic volumes. This guide provides mechanistic troubleshooting, self-validating protocols, and diagnostic data to help you achieve baseline resolution and maintain pharmacopeial compliance.

Part 1: Mechanistic Insights (FAQs)

Q1: Why is a ternary mobile phase system necessary for separating 17-epidrospirenone from drospirenone? A1: Diastereomers cannot be easily differentiated by standard hydrophobic interactions. Under a binary isocratic system (e.g., Water/Acetonitrile), the stationary phase lacks the selectivity ( α ) to resolve the subtle stereochemical difference at the C-17 position. Introducing Methanol as a protic solvent alters the hydrogen-bonding dynamics with the lactone ring of the epimer. The pharmacopeial standard utilizes an extended isocratic hold with a ternary mixture (Acetonitrile:Methanol:Water) to maximize these subtle selectivity differences before applying a column-wash gradient (1)[1].

Q2: How do I prepare a reliable system suitability solution to validate this separation? A2: 17-epidrospirenone is highly unstable as an isolated reference standard. Instead, it must be generated in situ via an acid-catalyzed epimerization of drospirenone. The causality here relies on thermodynamic equilibrium: heating drospirenone in 0.1 N HCl at 40°C opens the lactone ring, allowing rotation and re-closure into the epimeric form. Immediate neutralization with 0.1 N NaOH is critical; failing to quench the reaction immediately drives the equilibrium toward irreversible degradation rather than stabilizing the epimer (2)[2].

Q3: My resolution ( Rs​ ) between drospirenone and 17-epidrospirenone is below the requirement. How do I adjust the method? A3: If Rs​ is insufficient during the elution phase, the solvent strength is likely too high, causing the analytes to elute before the selectivity modifier can differentiate them. Decrease the initial percentage of your strong solvent (Solution B) to increase the retention factor ( k ) and allow more time for partitioning. Additionally, verify your column temperature is strictly maintained at 35°C. Temperature fluctuations alter the enthalpy of adsorption, disproportionately affecting the epimer's retention profile (3)[3].

Part 2: Diagnostic Workflow

GradientOpt Start Initiate Drospirenone Method Development Phase Formulate Ternary Mobile Phases A & B Start->Phase SysSuit In Situ Epimerization (17-epidrospirenone) Phase->SysSuit Grad Execute Gradient Elution Profile SysSuit->Grad Eval Evaluate Resolution (Rs) Drospirenone vs Epimer Grad->Eval Adjust Adjust Solvent Strength & Column Temperature Eval->Adjust Rs < 2.0 Valid Proceed to Method Validation Eval->Valid Rs >= 2.0 Adjust->Grad Re-test

Logical workflow for optimizing HPLC mobile phase gradients to resolve 17-epidrospirenone.

Part 3: Validated Methodologies

Protocol 1: Self-Validating In Situ Epimerization Workflow

This protocol generates the system suitability solution required to prove column resolving power.

  • Stock Preparation: Transfer 1.0 mL of Drospirenone system suitability stock solution into a 10-mL volumetric flask.

  • Acid Catalysis: Add 1.0 mL of 0.1 N HCl. Incubate the flask in a water bath at exactly 40°C for 30 minutes to initiate lactone ring opening.

  • Quenching: Immediately add 1.0 mL of 0.1 N NaOH.

    • Self-Validation Check: Measure the pH of a parallel blank sample to ensure it returns to neutral; unquenched acid will continue to degrade the API into unspecified impurities.

  • Equilibration: Allow the solution to reach ambient room temperature.

  • Dilution: Dilute to the 10-mL mark with Solution A (Acetonitrile:Methanol:Water, 26:19:55 v/v).

  • System Validation: Inject the solution into the HPLC. The preparation is only valid if the chromatographic ratio of Drospirenone to 17-epidrospirenone is strictly between 3:1 and 7:1 (4)[4]. If outside this range, discard and repeat, paying stricter attention to the 30-minute timing and immediate neutralization.

Protocol 2: Mobile Phase Preparation & Execution
  • Solution A Preparation: Mix Acetonitrile, Methanol, and Water in a ratio of 26:19:55 (v/v). Degas thoroughly.

  • Solution B Preparation: Mix Acetonitrile, Methanol, and Water in a ratio of 76:19:5 (v/v). Degas thoroughly.

  • Execution: Run the gradient program outlined in Table 1 at a flow rate of 0.5 mL/min, maintaining the column compartment strictly at 35°C.

Part 4: Diagnostic Data

Table 1: Optimized Ternary Gradient Program This profile utilizes an extended isocratic hold to maximize selectivity before washing the column.

Time (min)Flow Rate (mL/min)Solution A (%)Solution B (%)Chromatographic Phase
0.00.59010Equilibration
40.00.59010Isocratic Hold (Critical Epimer Separation)
53.00.50100Column Wash Gradient
65.00.50100Wash Hold
66.00.59010Re-equilibration
80.00.59010End of Run

Table 2: Troubleshooting Matrix for Peak Resolution

SymptomMechanistic CauseCorrective Action
Co-elution of Drospirenone and Epimer Insufficient hydrogen-bonding selectivity ( α ).Verify Methanol concentration in Solution A. Ensure column temperature is exactly 35°C.
Epimer ratio < 3:1 in Suitability Solution Incomplete acid-catalyzed lactone ring opening.Ensure exact 40°C incubation for 30 minutes before neutralization.
Epimer ratio > 7:1 or extraneous peaks Base-catalyzed degradation due to delayed quenching.Add 0.1 N NaOH immediately at the 30-minute mark to halt degradation.
Retention time drift Inadequate column equilibration or dwell volume mismatch.Flush with 100% Solution B, then equilibrate with 90% Solution A for at least 20 column volumes.

References

  • Asheesh Singh et al., "Analytical Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone", IJCPA.
  • USP-NF, "Drospirenone and Ethinyl Estradiol Tablets - Definition, Identification, Assay", TrungTamThuoc.
  • USP-NF, "Drospirenone and Ethinyl Estradiol Tablets - USP-NF", USPNF.
  • DrugFuture, "Drospirenone", DrugFuture.

Sources

Troubleshooting

Technical Support Center: Mitigating Matrix Effects in 17-Epidrospirenone Bioanalytical Assays

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 17-epidrospirenone. This resource provides in-depth troubleshooting advice and answers to frequently ask...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 17-epidrospirenone. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of matrix effects in bioanalytical assays. The guidance herein is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring robust and reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding matrix effects in the bioanalysis of 17-epidrospirenone, a key metabolite of drospirenone.

Q1: What is 17-epidrospirenone and why is its bioanalysis important?

17-epidrospirenone is a metabolite of drospirenone, a synthetic progestin found in some oral contraceptives.[1] Accurate quantification of drospirenone and its metabolites in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3][4] These studies are essential for drug development and regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Q2: What are matrix effects and how do they impact 17-epidrospirenone assays?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[7][8] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, these effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of 17-epidrospirenone.[9][10] Biological samples like plasma are complex, containing endogenous components such as phospholipids, proteins, and salts that can cause these interferences.[8]

Q3: What are the primary sources of matrix effects in plasma-based assays?

Phospholipids are a major contributor to matrix effects in plasma samples.[11][12] They are highly abundant in cell membranes and can co-extract with the analyte of interest during sample preparation, particularly with simpler methods like protein precipitation.[12] These phospholipids can cause ion suppression and foul the mass spectrometer's ion source.[11][12]

Q4: How do regulatory agencies like the FDA and EMA view matrix effects?

Both the FDA and EMA have stringent guidelines on bioanalytical method validation that require a thorough assessment of matrix effects.[5][6][13][14] The FDA guidance, for instance, recommends evaluating matrix effects in at least six different sources of the biological matrix.[2][15] The variability in matrix effects across these sources should not exceed a certain percentage, typically ±15%, to ensure the method is robust and reliable.[3][7] The International Council for Harmonisation (ICH) M10 guideline also provides a unified framework for bioanalytical method validation, emphasizing the importance of managing matrix effects.[16][17]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary?

Yes, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects.[18][19][20] A SIL-IS is chemically almost identical to the analyte and will co-elute chromatographically, experiencing similar extraction inefficiencies and matrix-induced ion suppression or enhancement.[18][21] This allows for accurate correction of the analyte signal, significantly improving the precision and accuracy of the quantification.[19][22]

II. Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects

This guide provides a systematic approach to identifying and resolving matrix effect-related issues in your 17-epidrospirenone bioanalytical assay.

Issue 1: Poor Reproducibility and Inconsistent Analyte Response

Symptoms:

  • High variability (%CV) in quality control (QC) samples.

  • Inconsistent peak areas for the analyte across different sample lots.

  • Failure to meet regulatory acceptance criteria for accuracy and precision.[7]

Root Cause Analysis: Inconsistent analyte response is a classic sign of variable matrix effects between different biological samples.[8][22] While a SIL-IS can compensate for a significant portion of this variability, severe matrix effects can still lead to unacceptable results.[18]

Diagnostic Workflow:

A Start: Inconsistent Results Observed B Perform Post-Extraction Addition Experiment (Spike analyte into extracted blank matrix from multiple sources) A->B C Calculate Matrix Factor (MF) for each source (MF = Peak Area in Matrix / Peak Area in Neat Solution) B->C D Is the %CV of MF across sources > 15%? C->D E Significant Matrix Effect Variability Detected D->E Yes F Matrix Effect is Consistent but Present (MF ≠ 1) D->F No G Re-evaluate Sample Preparation E->G H Optimize Chromatography F->H G->H I Implement SIL-IS if not already in use H->I J End: Method Optimized I->J

Caption: Diagnostic workflow for inconsistent analyte response.

Mitigation Strategies:

Strategy 1: Enhance Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[9][23]

  • From Protein Precipitation (PPT) to More Selective Techniques: While fast, PPT is often insufficient for removing phospholipids.[11][24] Consider transitioning to more selective techniques.

    Sample Preparation TechniquePrincipleProsCons
    Protein Precipitation (PPT) Precipitates proteins using an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.[24]Does not effectively remove phospholipids, leading to significant matrix effects.[11][12]
    Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.[23][25]Can be labor-intensive, may form emulsions.[26]
    Supported Liquid Extraction (SLE) A 96-well plate-based form of LLE where the aqueous sample is absorbed onto a solid support.[27][28]High recoveries, no emulsions, automation-friendly, effective for steroids.[26][29][30][31]Solvent selection is crucial.
    Solid-Phase Extraction (SPE) Separates components based on their physical and chemical properties.[32]Highly selective, can provide very clean extracts and significantly reduce matrix effects.[2][3][33]Requires method development.
    Phospholipid Removal Plates Specifically designed to remove phospholipids from the sample.[11][24][28]Simple, effective phospholipid removal.May have unintended retention of some analytes.[28]
  • Recommended Protocol: Supported Liquid Extraction (SLE) SLE is an excellent alternative to traditional LLE and is well-suited for steroid analysis.[26][29]

    Step-by-Step Protocol for SLE:

    • Sample Pre-treatment: Dilute 100 µL of human plasma 1:1 with HPLC-grade water.[30]

    • Sample Loading: Load the 200 µL of pre-treated sample onto an ISOLUTE® SLE+ plate. Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[26][30]

    • Analyte Elution: Add 1 mL of a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and allow it to flow under gravity for 5 minutes.[26][30]

    • Post-Extraction: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[26]

    • Reconstitution: Reconstitute the dried extract in a suitable mobile phase compatible solvent (e.g., 100 µL of 50:50 methanol:water).[26][30]

Strategy 2: Optimize Chromatographic Separation

If interfering matrix components cannot be completely removed during sample preparation, optimizing the chromatography can help separate them from the analyte peak.[9][34]

  • Gradient Modification: Adjust the gradient slope to increase the separation between 17-epidrospirenone and any co-eluting matrix components.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve peak shape and resolution.

Issue 2: Ion Suppression or Enhancement is Detected

Symptoms:

  • Matrix factor (MF) is consistently less than 0.8 (ion suppression) or greater than 1.2 (ion enhancement).

  • Difficulty in achieving the required lower limit of quantitation (LLOQ).

Root Cause Analysis: This indicates that components of the matrix are systematically altering the ionization of 17-epidrospirenone in the MS source.[8]

Troubleshooting Workflow:

A Start: Consistent Ion Suppression/Enhancement B Qualitative Assessment: Post-Column Infusion A->B C Identify Retention Time Regions of Suppression/Enhancement B->C D Modify LC Method to Shift Analyte Peak Away from Interference C->D E Re-evaluate Sample Preparation for Cleaner Extract D->E F Is a SIL-IS being used? E->F G Implement a co-eluting SIL-IS F->G No H Verify SIL-IS compensates for matrix effect F->H Yes G->H I End: Method Robustness Improved H->I

Caption: Troubleshooting workflow for consistent ion suppression/enhancement.

Mitigation Strategies:

Strategy 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most reliable way to compensate for matrix effects.[18][19] The SIL-IS for 17-epidrospirenone will behave nearly identically to the analyte during extraction and ionization.[18] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.[19]

Key Considerations for SIL-IS:

  • Co-elution: Ensure the SIL-IS and the analyte co-elute as closely as possible. Deuterium-labeled standards can sometimes exhibit slightly different retention times (the "deuterium isotope effect"), which could lead to differential matrix effects.[18]

  • Purity: The SIL-IS should be free of unlabeled analyte.

Strategy 2: Dilute and Shoot (with caution)

For some matrices, a simple dilution of the sample before injection can reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.[34][35] This approach, often called "dilute-and-shoot," is fast and simple.[36][37] However, it also dilutes the analyte, which may compromise the sensitivity of the assay, and it may not be sufficient for complex matrices like plasma.[34][36] A dilution factor of at least 10-fold is often a starting point.[37][38]

III. Conclusion

Successfully mitigating matrix effects in 17-epidrospirenone bioanalytical assays requires a systematic and scientifically grounded approach. There is no single solution; rather, a combination of optimized sample preparation, refined chromatography, and the use of a stable isotope-labeled internal standard is key to developing a robust, reliable, and regulatory-compliant method. By understanding the underlying causes of matrix effects and applying the troubleshooting strategies outlined in this guide, researchers can ensure the integrity and accuracy of their bioanalytical data.

IV. References

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]

  • Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+. Biotage. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters Corporation. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Dilute and shoot approach for toxicology testing. Frontiers in Chemistry. [Link]

  • A Novel Sample Preparation Device for Improved Phospholipid Removal in Bioanalytical Assays. Waters Corporation. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Investigation of Phospholipid Removal using 96-well Supported Liquid Extraction. Biotage. [Link]

  • Overview of novel sample pretreatment methods and their pharmaceutical applications in bioanalysis. Future Journal of Pharmaceutical Sciences. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Dilute and shoot approach for toxicology testing. PubMed. [Link]

  • A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX. [Link]

  • Dilute & shoot ... yourself in the foot. Biotage. [Link]

  • Speedy Dilute-and-Shoot. The Analytical Scientist. [Link]

  • Dilute and shoot approach for the screening of stimulants by LC-dynamic-MS/MS. Agilent. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters Corporation. [Link]

  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Chromatography Online. [Link]

  • Metabolomic Profiling of Hormonal Contraceptive Use in Young Females Using a Commercially Available LC-MS/MS Kit. PMC. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

  • Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. LCGC International. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Extraction of Corticosteroids using 96-well Supported Liquid Extraction (SLE) and LC-MS/MS Analysis. Biotage. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters Corporation. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]

  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters Corporation. [Link]

  • Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. [Link]

  • Green and Emerging Microextraction Strategies for Bioanalytical Determination of Hormones: Trends, Challenges, and Applications. PMC. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • A highly selective method for the analysis of drospirenone in human plasma. ResearchGate. [Link]

  • Determination of Drospirenone in Human Plasma by LC–Tandem-MS. ResearchGate. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Mineralocorticoid Receptor Affinity: Drospirenone vs. 17-Epidrospirenone

Introduction Drospirenone (DRSP), a synthetic progestin derived from 17α-spirolactone, is a cornerstone of modern oral contraceptives and menopausal hormone therapy.[1][2] Its clinical utility is defined by a unique phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Drospirenone (DRSP), a synthetic progestin derived from 17α-spirolactone, is a cornerstone of modern oral contraceptives and menopausal hormone therapy.[1][2] Its clinical utility is defined by a unique pharmacological profile that closely mirrors endogenous progesterone, exhibiting not only potent progestogenic effects but also significant antimineralocorticoid and antiandrogenic activities.[3] This profile is a direct result of its specific binding affinities for various steroid hormone receptors.[4] The antimineralocorticoid activity, in particular, distinguishes drospirenone from many other synthetic progestins, stemming from its high affinity for the mineralocorticoid receptor (MR), where it acts as a competitive antagonist to aldosterone.[3][5]

During the synthesis of drospirenone, various impurities can arise, including stereoisomers.[6][7] One such isomer is 17-epidrospirenone, which differs from the parent compound only in the stereochemistry of the spirolactone ring at the C17 position.[8][9] This seemingly minor structural alteration has profound implications for the molecule's biological activity. This guide provides an in-depth, data-supported comparison of the mineralocorticoid receptor affinity of drospirenone and its 17-epi isomer, detailing the experimental methodologies used to elucidate these properties and the structural basis for their divergent activities.

Quantitative Comparison of Mineralocorticoid Receptor Affinity

The affinity of a ligand for its receptor is a critical determinant of its biological potency. In the case of drospirenone, its interaction with the mineralocorticoid receptor is particularly strong. Multiple in vitro studies have quantified this interaction, often expressing it as a Relative Binding Affinity (RBA) compared to the endogenous ligand, aldosterone.

CompoundReference LigandRelative Binding Affinity (RBA) for Human MR (%)Source(s)
Drospirenone Aldosterone100 - 500%[4][11]
17-Epidrospirenone AldosteroneNegligible / Inactive[8]

The Structural Basis for Receptor Affinity: A Mechanistic Overview

Steroid hormones like aldosterone and its antagonists exert their effects by binding to intracellular receptors, such as the mineralocorticoid receptor. This binding event initiates a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and subsequent binding to specific DNA sequences known as hormone response elements (HREs). This complex then modulates the transcription of target genes.[12]

The significant difference in MR affinity between drospirenone and 17-epidrospirenone is a direct consequence of their three-dimensional structures. The C17-spirolactone ring of drospirenone is in the correct orientation to fit snugly within the hydrophobic ligand-binding pocket of the MR. This precise fit allows for the necessary molecular interactions that stabilize the receptor in its antagonist conformation. The "reversed configuration" of the spirolactone ring in 17-epidrospirenone creates steric hindrance, preventing it from effectively entering and binding to the pocket, thus abolishing its activity.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Aldosterone, Drospirenone) MR_HSP MR-HSP Complex Ligand->MR_HSP Binding MR Mineralocorticoid Receptor (MR) (Inactive, bound to HSPs) MR_dimer Activated MR Dimer MR->MR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSPs) MR_HSP->MR HSP Dissociation HRE Hormone Response Element (HRE) on DNA MR_dimer->HRE Binds to Transcription Modulation of Gene Transcription HRE->Transcription Initiates

Caption: General signaling pathway of the Mineralocorticoid Receptor.

Experimental Protocols for Affinity Determination

The quantitative data presented above are derived from rigorous in vitro assays designed to measure ligand-receptor interactions. The two most common and authoritative methods are the competitive radioligand binding assay and the functional reporter gene assay.

Competitive Radioligand Binding Assay

This assay directly quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the receptor. It provides a direct measure of binding but does not distinguish between agonist and antagonist activity.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep 1. Receptor Source (e.g., cell membranes expressing MR) Incubation 4. Incubation (Receptor + Radioligand + Competitor) Receptor_Prep->Incubation Radioligand 2. Radiolabeled Ligand (e.g., [³H]-Aldosterone) Radioligand->Incubation Competitor 3. Test Compound (Drospirenone or 17-Epidrospirenone) Competitor->Incubation Separation 5. Separation (Rapid vacuum filtration to separate bound vs. free radioligand) Incubation->Separation Detection 6. Detection (Scintillation counting to quantify bound radioactivity) Separation->Detection Curve 7. Competition Curve Plot (% Bound vs. Log[Competitor]) Detection->Curve IC50 8. IC50 Determination (Concentration of competitor that inhibits 50% of specific binding) Curve->IC50 Ki_RBA 9. Ki and RBA Calculation IC50->Ki_RBA

Caption: Workflow of a Competitive Radioligand Binding Assay.

  • Receptor Preparation:

    • Causality: A consistent source of the target receptor is required. This is typically achieved by preparing cell membrane fractions from tissues known to express the MR (e.g., kidney) or from cell lines (e.g., HEK293) engineered to overexpress the human mineralocorticoid receptor.[13] This ensures a high concentration of the target for robust signal detection.

    • Protocol: Homogenize the cells or tissue in an ice-cold buffer containing protease inhibitors. Perform differential centrifugation to isolate the membrane fraction, which is then resuspended in an appropriate assay buffer.[13]

  • Assay Setup:

    • Causality: The assay relies on competition. A fixed, low concentration of a high-affinity radioligand (e.g., [³H]-aldosterone) is used, typically at or below its dissociation constant (Kd), to ensure that any binding inhibition is sensitive and reflects the competitor's true affinity.[13]

    • Protocol: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound (e.g., drospirenone). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled aldosterone).[13]

  • Incubation:

    • Causality: The binding reaction must be allowed to reach equilibrium to ensure that the measured displacement is stable and accurately reflects the relative affinities.

    • Protocol: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a predetermined duration sufficient to reach equilibrium.[4]

  • Separation and Detection:

    • Causality: To measure only the ligand that has bound to the receptor, it must be physically separated from the unbound ligand in the solution.

    • Protocol: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. The filters trap the large receptor-ligand complexes while allowing the free radioligand to pass through. Wash the filters with ice-cold buffer to remove any remaining non-specifically bound radioligand.[4] The radioactivity retained on each filter is then quantified using a liquid scintillation counter.

  • Data Analysis:

    • Causality: The raw data (counts per minute) is converted into a dose-response curve to determine the potency of the test compound.

    • Protocol: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. This generates a sigmoidal curve from which the IC50 (the concentration of the test compound that inhibits 50% of specific binding) can be determined.[4] The IC50 value is then used to calculate the inhibition constant (Ki) and the Relative Binding Affinity (RBA).

Mineralocorticoid Receptor (MR) Reporter Gene Assay

This functional assay measures the biological consequence of a compound binding to the MR. It can determine whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking activation by an agonist).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells 1. Reporter Cells (Engineered to express human MR and an MR-driven luciferase reporter gene) Plating 3. Cell Plating (Dispense reporter cells into multi-well plates) Cells->Plating Compounds 2. Test Compounds & Agonist (Drospirenone, Aldosterone) Treatment 4. Treatment (Add test compound + fixed concentration of Aldosterone) Compounds->Treatment Plating->Treatment Incubation 5. Incubation (Allow for receptor activation and reporter gene expression) Treatment->Incubation Lysis 6. Cell Lysis & Reagent Addition (Add luciferase detection reagent) Incubation->Lysis Detection 7. Luminescence Measurement Lysis->Detection Curve 8. Dose-Response Curve (% Inhibition vs. Log[Compound]) Detection->Curve IC50 9. IC50 Determination Curve->IC50

Caption: Workflow of an MR Antagonist Reporter Gene Assay.

  • Cell Culture and Plating:

    • Causality: This assay requires a living cellular system that can perform transcription and translation. Specialized reporter cells are used that are engineered to produce a quantifiable signal in response to MR activation.[12][14]

    • Protocol: Culture mammalian cells (e.g., HEK293, CHO) that have been stably transfected with two genetic constructs: one for the expression of the full-length human MR, and another containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with MR hormone response elements.[12][15] Dispense a uniform number of these cells into the wells of a multi-well assay plate.

  • Compound Treatment:

    • Causality: To test for antagonist activity, the ability of the test compound to block agonist-induced receptor activation must be assessed.

    • Protocol: Prepare serial dilutions of the test compound (drospirenone). Add these dilutions to the cell plates along with a fixed concentration of an MR agonist, typically aldosterone at a concentration that elicits a submaximal response (e.g., EC80).[16] This ensures that any inhibition of the signal by the test compound can be robustly detected.

  • Incubation:

    • Causality: Sufficient time must be allowed for the complete biological cascade to occur: ligand binding, receptor translocation, gene transcription, and translation of the reporter protein (luciferase).

    • Protocol: Incubate the treated cells in a controlled environment (37°C, 5% CO2) for a period of 18-24 hours.[16]

  • Signal Detection:

    • Causality: The amount of luciferase produced is directly proportional to the level of MR activation. This protein can be quantified via its enzymatic activity.

    • Protocol: Aspirate the culture medium and add a lysis buffer containing the luciferase substrate (e.g., luciferin). The enzymatic reaction produces light (bioluminescence), which is measured using a luminometer.[17]

  • Data Analysis:

    • Causality: The luminescence signal is used to generate a dose-response curve, quantifying the antagonist potency.

    • Protocol: The luminescence in wells treated with the test compound is compared to the control wells (agonist only). The results are plotted as percent inhibition versus the log concentration of the test compound. The IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced signal, is then calculated.[18]

Conclusion

The comparative analysis of drospirenone and its C17-epimer provides a clear and compelling example of the principle of stereospecificity in pharmacology. Quantitative binding assays demonstrate that while drospirenone is a potent ligand with high affinity for the mineralocorticoid receptor, 17-epidrospirenone is essentially inactive. This profound difference in biological activity arises from a single change in the three-dimensional orientation of the C17-spirolactone ring, which prevents the epimer from binding effectively to the receptor's ligand-binding pocket.

The experimental protocols detailed herein—competitive radioligand binding and functional reporter gene assays—are the foundational tools that enable researchers to precisely quantify these structure-activity relationships. For drug development professionals, this case underscores the critical importance of stereochemical control during synthesis, as the presence of an inactive isomer like 17-epidrospirenone can impact the purity, and consequently, the potency and safety of the final active pharmaceutical ingredient.

References

  • Oelkers, W. (2009). Pharmacology of different progestogens: The special case of drospirenone. Gynecological Endocrinology.
  • Regidor, P. A. (2021). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Hormone Molecular Biology and Clinical Investigation.
  • Wikipedia. (n.d.). Drospirenone. In Wikipedia. Retrieved from [Link]

  • ClinPGx. (n.d.). drospirenone. Retrieved from [Link]

  • Regidor, P. A., & Schindler, A. E. (2017). Antiandrogenic and antimineralocorticoid health benefits of COC containing newer progestogens: dienogest and drospirenone. Oncotarget.
  • Oelkers, W. (2004). Pharmacology of different progestogens: the special case of drospirenone. Gynecological Endocrinology. Available at: [Link]

  • Pharmacology of Drospirenone. (2025). YouTube. Available at: [Link]

  • Indigo Biosciences. (n.d.). Human MR Reporter Assay Kit. Retrieved from [Link]

  • Krattenmacher, R. (2003). Conception and pharmacodynamic profile of drospirenone. Contraception. Available at: [Link]

  • Muhn, P., et al. (1995). Drospirenone: A Novel Progestogen with Antimineralocorticoid and Antiandrogenic Activity. Contraception. Available at: [Link]

  • Yagi, T., et al. (2015). Construction of sensitive reporter assay yeasts for comprehensive detection of ligand activities of human corticosteroid receptors through inactivation of CWP and PDR genes. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Maxanim. (n.d.). Mineralocorticoid Receptor (MR; NR3C2). Retrieved from [Link]

  • Inxight Drugs. (n.d.). 17-EPIDROSPIRENONE. Retrieved from [Link]

  • Patsnap. (2022). Preparation method of drospirenone impurity. Eureka. Available at: [Link]

  • Faresse, N., et al. (2013). Mineralocorticoid receptor interaction with SP1 generates a new response element for pathophysiologically relevant gene expression. Nucleic Acids Research. Available at: [Link]

  • Google Patents. (n.d.). EP2415778A1 - Methods for the preparation of Drospirenone and intermediates thereof.
  • Veeprho. (n.d.). Drospirenone Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). US8227596B2 - Process for the preparation of drospirenone.
  • Indigo Biosciences. (n.d.). Human Mineralocorticoid Receptor Technical Protocol. Retrieved from [Link]

  • Chemfeel. (n.d.). Drospirenone EP Impurity B. Retrieved from [Link]

  • Bostrom, J., et al. (2019). Identification of Mineralocorticoid Receptor Modulators with Low Impact on Electrolyte Homeostasis but Maintained Organ Protection. Journal of Medicinal Chemistry. Available at: [Link]

  • White, W. B., & Hanes, V. (2003). Drospirenone: a new cardiovascular-active progestin with antialdosterone and antiandrogenic properties. Climacteric. Available at: [Link]

  • Rogerson, F. M., et al. (2002). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology. Available at: [Link]

  • Trungtamthuoc.com. (2025). Drospirenone USP 2025. Retrieved from [Link]

  • Caprio, M., et al. (2010). Antiadipogenic Effects of the Mineralocorticoid Receptor Antagonist Drospirenone: Potential Implications for the Treatment of Metabolic Syndrome. Endocrinology. Available at: [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]

  • Nique, F., et al. (1993). Synthesis of new 11 beta-substituted spirolactone derivatives. Relationship with affinity for mineralocorticoid and glucocorticoid receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • GSRS. (n.d.). 17-EPIDROSPIRENONE. Retrieved from [Link]

  • Rogerson, F. M., et al. (2002). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. ResearchGate. Available at: [Link]

  • Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology. Available at: [Link]

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Comparative

Comprehensive Toxicity and Genotoxicity Comparison: Drospirenone vs. 17-Epidrospirenone

Introduction As a fourth-generation synthetic progestin, drospirenone (DRSP) is extensively utilized in oral contraceptives and hormone replacement therapies due to its unique antimineralocorticoid and antiandrogenic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a fourth-generation synthetic progestin, drospirenone (DRSP) is extensively utilized in oral contraceptives and hormone replacement therapies due to its unique antimineralocorticoid and antiandrogenic properties. However, during active pharmaceutical ingredient (API) synthesis and formulation storage, DRSP is highly susceptible to epimerization, leading to the formation of 17-epidrospirenone (Drospirenone EP Impurity E) .

While 17-epidrospirenone lacks the progestational biological activity of its parent compound, its distinct toxicological and hazard profile necessitates rigorous analytical and safety monitoring. This guide provides an objective, data-driven comparison of the toxicity and genotoxicity profiles of DRSP and 17-epidrospirenone. It is designed to equip researchers and drug development professionals with the mechanistic insights and self-validating experimental protocols required for comprehensive safety assessments.

Mechanistic and Structural Divergence

The stereochemical inversion at the 17-spirolactone ring fundamentally alters the receptor binding affinity and metabolic fate of 17-epidrospirenone. While DRSP exerts its therapeutic effects via progesterone receptor agonism, its degradation into 17-epidrospirenone introduces a compound with severe targeted toxicities, including endocrine disruption and Category 1A reproductive toxicity .

Furthermore, the genotoxic potential of DRSP itself is heavily dependent on hepatic metabolic activation. Cytochrome P450-mediated oxidation is required to generate the reactive intermediates capable of inducing DNA single-strand breaks .

G DRSP Drospirenone (DRSP) Active Progestin Epi 17-epidrospirenone Impurity E DRSP->Epi Epimerization Metab Hepatic S9 Activation DRSP->Metab CYP450 Oxidation Tox2 Reproductive Toxicity & Carcinogenicity Epi->Tox2 Chronic Exposure Tox1 Genotoxicity (DNA Damage) Metab->Tox1 Reactive Intermediates

Fig 1. Structural degradation and divergent toxicological pathways of DRSP and 17-epidrospirenone.

Comparative Toxicity Profiles

To objectively evaluate the safety margins of DRSP formulations, it is critical to distinguish the intrinsic toxicity of the API from its impurities. Table 1 synthesizes the hazard classifications based on European Directorate for the Quality of Medicines (EDQM) standards and in vivo toxicological evaluations .

Table 1: Toxicity and Hazard Classification Comparison

ParameterDrospirenone (API)17-epidrospirenone (Impurity E)
Biological Activity Potent progestogen, antimineralocorticoidBiologically inactive (no progestational effect)
Acute Toxicity (Oral) Low toxicity at therapeutic dosesCategory 4 (Harmful if swallowed, H302)
Reproductive Toxicity Category 1B (H360)Category 1A (H360Fd - May damage fertility/unborn child)
Carcinogenicity Potential risk at high/prolonged exposureCategory 2 (Suspected of causing cancer, H351)
Genotoxicity Genotoxic under metabolic activation (S9)Not classified for germ cell mutagenicity
Environmental Toxicity Toxic to aquatic lifeCategory 1 (Very toxic to aquatic life, H410)
Specific Target Organ Cardiovascular system (thromboembolism risk)Category 1 (Endocrine, cardiovascular, liver, H372)

Genotoxicity and Mutagenicity Analysis

Drospirenone (DRSP)

Extensive in vitro and in vivo evaluations reveal a nuanced genotoxic profile for DRSP. According to FDA pharmacological reviews, DRSP induces reproducible increases in DNA repair in cultured rat hepatocytes, indicating genotoxicity, though this was not observed in human liver cells under identical conditions . More recent studies employing the alkaline comet assay demonstrate that DRSP induces significant DNA damage in human breast epithelial cells (MCF-7) and female mouse bone marrow cells, but only following metabolic activation via the S9 fraction . This highlights that DRSP acts as a pro-genotoxin requiring hepatic biotransformation.

17-Epidrospirenone

Despite its severe reproductive (Cat 1A) and organ toxicity (STOT RE Cat 1), current EDQM safety data indicates that 17-epidrospirenone does not meet the classification criteria for germ cell mutagenicity . However, it is classified as a Category 2 carcinogen (suspected of causing cancer), making its stringent control—typically requiring a <0.1% to 1.0% tolerance in the final API—a critical regulatory requirement .

Validated Experimental Protocols for Genotoxicity Evaluation

To ensure high-fidelity safety data during drug development, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

Objective: Quantify DNA single-strand breaks and alkali-labile sites induced by DRSP and its impurities.

Causality & Rationale: Because DRSP lacks direct-acting electrophilic groups, it cannot directly intercalate or alkylate DNA. The addition of the S9 fraction provides the necessary cytochrome P450 enzymes to generate reactive metabolites . The alkaline condition (pH > 13) is strictly required to denature the DNA helix, allowing single-strand breaks to migrate away from the nucleoid core during electrophoresis.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture MCF-7 cells to 80% confluence. Treat cells with varying concentrations of DRSP or 17-epidrospirenone in the presence of 10% v/v mammalian liver S9 mix for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 50 µM H₂O₂).

  • Self-Validation (Viability Check): Prior to the assay, assess cell viability using Trypan Blue exclusion. Crucial Step: Viability must exceed 70%. High cytotoxicity induces apoptotic DNA fragmentation, which yields false-positive "comets" indistinguishable from true genotoxicity.

  • Slide Preparation: Suspend 1x10⁴ treated cells in 0.5% low-melting-point agarose (LMA) and layer onto slides pre-coated with 1% normal melting point agarose.

  • Cell Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove cellular proteins and membranes.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with freshly prepared alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 20 minutes to allow DNA unwinding.

  • Electrophoresis: Run the gel at 25V and 300mA for 30 minutes.

  • Neutralization & Scoring: Wash slides with 0.4 M Tris buffer (pH 7.5) to neutralize alkalinity. Stain with Ethidium Bromide (20 µg/mL). Analyze using fluorescence microscopy, scoring the % Tail DNA from at least 100 cells per treatment.

Workflow Step1 1. Cell Culture & Dosing MCF-7 + S9 Fraction + Test Compound Step2 2. Viability Assessment Trypan Blue (>70% viability required) Step1->Step2 Step3 3. Cell Lysis Alkaline Buffer (pH 10, 4°C, 1h) Step2->Step3 Step4 4. DNA Unwinding Alkaline Buffer (pH >13, 20 min) Step3->Step4 Step5 5. Electrophoresis 25V, 300mA, 30 min Step4->Step5 Step6 6. Scoring Fluorescence Microscopy (% Tail DNA) Step5->Step6

Fig 2. Self-validating alkaline comet assay workflow for in vitro genotoxicity assessment.

Protocol 2: In Vivo Mouse Bone Marrow Micronucleus Assay

Objective: Assess structural chromosomal aberrations and aneuploidy induced by in vivo exposure.

Causality & Rationale: This assay detects micronuclei (chromosome fragments left behind during anaphase). The ratio of polychromatic erythrocytes (PCE) to normochromatic erythrocytes (NCE) serves as an internal validation metric. A significant decrease in the PCE/NCE ratio confirms that the test compound successfully reached the bone marrow compartment and exerted cytotoxicity, thereby validating negative genotoxicity results .

Step-by-Step Methodology:

  • Animal Dosing: Administer DRSP or 17-epidrospirenone via oral gavage to female Swiss albino mice at doses up to 1000 mg/kg body weight. Use Cyclophosphamide (30 mg/kg) as a positive control.

  • Harvesting: Sacrifice animals at 24 hours (and a subset at 48 hours for high-dose groups). Extract femurs and flush the bone marrow into a centrifuge tube using fetal bovine serum (FBS).

  • Smear Preparation: Centrifuge at 1000 rpm for 5 minutes. Discard the supernatant, resuspend the pellet, and prepare smears on clean glass slides. Fix in absolute methanol for 10 minutes.

  • Staining: Stain slides sequentially with May-Grünwald and Giemsa stains to differentiate immature PCEs (bluish-purple) from mature NCEs (pinkish).

  • Scoring & Validation: Score 2000 PCEs per animal for the presence of micronuclei (MN-PCE). Calculate the PCE/NCE ratio. A valid test must show a PCE/NCE ratio suppression in the high-dose group compared to the vehicle control, confirming target tissue exposure.

Conclusion

The toxicological comparison between drospirenone and its epimerized degradation product, 17-epidrospirenone, underscores the critical importance of impurity profiling in drug development. While DRSP exhibits genotoxic potential strictly under metabolic activation, 17-epidrospirenone presents severe, direct reproductive and environmental toxicities, despite lacking progestational activity. By employing self-validating assays like the alkaline comet and in vivo micronucleus tests, researchers can accurately delineate the safety margins of API formulations and ensure compliance with stringent pharmacopeial standards.

References

  • National Institutes of Health (NIH). "17-Epidrospirenone | C24H30O3 | CID 71587332 - PubChem." PubChem Database. Available at:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Drospirenone impurity E - Safety Data Sheet." EDQM Council of Europe. Available at: [Link]

  • Mir, A. H., et al. (2020). "Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo)." PubMed (NIH). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Pharmacology/Toxicology Review - NDA 21-676 (Yasmin/Drospirenone)." FDA AccessData. Available at:[Link]

  • Sutar, et al. "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 17-Epidrospirenone

This guide provides a comprehensive framework for the safe handling and disposal of 17-Epidrospirenone, a critical impurity and analog of the synthetic progestin Drospirenone. In the landscape of pharmaceutical research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe handling and disposal of 17-Epidrospirenone, a critical impurity and analog of the synthetic progestin Drospirenone. In the landscape of pharmaceutical research and development, the integrity of our safety protocols is as paramount as the integrity of our data. This document moves beyond a simple checklist, offering a deep-dive into the causality behind each procedural step, ensuring that laboratory professionals can operate with confidence, minimize risk, and maintain full regulatory compliance. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety and responsibility.

Core Principle: Hazard by Association

17-Epidrospirenone is structurally related to Drospirenone and its parent compound, Spironolactone.[1][2] While specific GHS hazard data for 17-Epidrospirenone is not fully established, the toxicological profile of its analogs is well-documented.[1][3] Spironolactone is classified by the National Institute for Occupational Safety and Health (NIOSH) as a hazardous drug.[4] Safety data for Drospirenone and Spironolactone indicate significant health risks, including potential carcinogenicity and reproductive toxicity.[5][6][7]

Therefore, the foundational principle for handling 17-Epidrospirenone is precautionary. It must be managed as a Particularly Hazardous Substance (PHS) with the same level of stringency applied to its parent compounds. This approach ensures the highest level of protection for personnel and the environment.

Table 1: Comparative Hazard Profile of Related Compounds
Hazard StatementSpironolactoneDrospirenone17-Epidrospirenone
GHS Classification Harmful if swallowed, in contact with skin, or inhaled; Suspected of causing cancer.[5]Suspected of causing cancer; May damage fertility or the unborn child.[7]Not Classified (Data Lacking).[1][3]
Recommended Handling Treat as NIOSH Hazardous Drug.[4]Handle as a hazardous pharmaceutical compound.Handle as a Particularly Hazardous Substance (PHS) based on structural analogy.

Pre-Disposal Safety: Engineering Controls & PPE

Proper disposal begins with proper handling. Before a substance becomes waste, it is an active reagent. Minimizing exposure at this stage is critical. All handling of 17-Epidrospirenone, including weighing, reconstitution, and addition to experimental systems, must be performed within a certified chemical fume hood or other ventilated engineering control.[4]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Double chemotherapy-rated nitrile gloves are required.[4] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is removed upon leaving the designated work area.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[6]

  • Lab Coat/Gown: A disposable, solid-front protective gown with tight-fitting cuffs is necessary to prevent skin contact.[4] This gown should not be worn outside of the laboratory.

  • Respiratory Protection: If there is any risk of aerosolization outside of a ventilated enclosure, a NIOSH-approved respirator may be required.[5] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

The Disposal Workflow: Segregation and Containment

The cornerstone of compliant pharmaceutical waste management is rigorous segregation. Mixing different waste streams can create dangerous chemical reactions and violate federal and local disposal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[8][9] Under no circumstances should 17-Epidrospirenone or its solutions be disposed of down the sanitary sewer.[10] This practice is explicitly prohibited by the EPA for hazardous pharmaceutical waste as wastewater treatment facilities are not designed to neutralize such compounds.[10]

Diagram 1: Waste Stream Decision Pathway

G start Waste Containing 17-Epidrospirenone Generated is_sharp Is the item a sharp? (needle, glass pipette, scalpel) start->is_sharp is_liquid Is the waste primarily liquid? is_sharp->is_liquid No sharps_waste Chemically Contaminated Sharps Waste is_sharp->sharps_waste Yes solid_waste Contaminated Solid Waste (PPE, tubes, weigh paper) is_liquid->solid_waste No liquid_waste Contaminated Liquid Waste (solvents, media) is_liquid->liquid_waste Yes solid_container Black Hazardous Waste Pail (Labeled: 'Hazardous Waste') solid_waste->solid_container liquid_container Hazardous Liquid Waste Carboy (Labeled, Segregated by Solvent Type) liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container (Labeled: 'Chemically Contaminated Sharps') sharps_waste->sharps_container

Caption: Decision workflow for segregating 17-Epidrospirenone waste.

Step-by-Step Disposal Protocols

Protocol 4.1: Unused or Expired 17-Epidrospirenone (Pure Compound)
  • Do not attempt to neutralize the chemical.

  • Ensure the compound is in its original, clearly labeled container if possible.[11]

  • If the original container is compromised, place it inside a secondary, shatter-resistant container.

  • Attach a "Hazardous Waste" label, clearly identifying the contents as "17-Epidrospirenone."

  • Store in a designated Satellite Accumulation Area (SAA) until collection by your institution's EHS personnel.[12]

Protocol 4.2: Contaminated Solid Waste

This stream includes gloves, gowns, bench paper, plastic tubes, and weighing papers contaminated with 17-Epidrospirenone.

  • Establish a designated waste container inside the chemical fume hood where work is performed. This should be a rigid pail or box lined with a clear plastic bag.[11]

  • Label the container clearly as "HAZARDOUS DRUG WASTE ONLY."[13]

  • Place all contaminated solid, non-sharp items directly into this container.

  • When the bag is three-quarters full, seal it, and place it in your lab's main hazardous waste accumulation container for pickup.[11]

Protocol 4.3: Contaminated Liquid Waste

This includes any solvents, buffers, or cell culture media containing 17-Epidrospirenone.

  • Use a designated, leak-proof waste carboy, preferably made of plastic-coated glass or high-density polyethylene (HDPE).[9][14]

  • Crucially, segregate waste streams. Do not mix halogenated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., methanol, acetonitrile).[11] Maintain separate, clearly labeled carboys for each.

  • Label the carboy with a "Hazardous Waste" label, listing all chemical constituents, including "17-Epidrospirenone."

  • Keep the carboy sealed with a proper cap when not in use. Store it in secondary containment to prevent spills.[14]

Protocol 4.4: Contaminated Sharps Waste

This includes needles, syringes, glass pipettes, or any other item that can puncture skin.

  • Use a designated, puncture-resistant sharps container.

  • Label the container "HAZARDOUS WASTE: CHEMICALLY CONTAMINATED SHARPS ONLY." Do not mix with biohazardous sharps.[8]

  • Place all contaminated sharps directly into the container immediately after use. Do not recap needles.

  • Once three-quarters full, permanently seal the container and arrange for pickup through your EHS department.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact EHS.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including double gloves, a gown, and eye protection. For a volatile solvent, a respirator may be needed.

  • Contain & Clean: For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For a liquid spill, use a chemical spill kit with absorbent pads to contain the spill, working from the outside in.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, as recommended by your institution's safety protocols.

  • Dispose: All cleanup materials (absorbent pads, contaminated PPE, etc.) are considered hazardous solid waste and must be disposed of according to Protocol 4.2.[15]

Final Disposal: Your EHS Partnership

Laboratory personnel are responsible for the correct identification, segregation, and containment of waste. The final disposal must be handled by professionals. Your institution's Environmental Health & Safety (EHS) department partners with licensed hazardous waste disposal vendors who are trained and certified to transport and dispose of chemical waste in accordance with all EPA, state, and local regulations.[8][13] They will provide the necessary documentation, such as a hazardous waste manifest, which tracks the waste from your lab to its final disposal site.[8]

By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the scientific community's responsibility to protect our environment.

References

  • Pharmaceutical Waste Disposal in Seattle | Medical Waste Pros. (n.d.). Medical Waste Pros.
  • Frequently asked questions about pharmaceutical waste. (n.d.). Washington State Department of Ecology.
  • Hazardous Waste Pharmaceutical Rule. (n.d.). Spokane County, WA.
  • Managing pharmaceutical waste. (n.d.). Washington State Department of Ecology.
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  • 17-Epidrospirenone — Chemical Substance Information. (n.d.). NextSDS.
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
  • [7-Chloromethyl 17-Epidrospirenone (25 mg)]. (n.d.). USP Store.
  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose. (2026, January 22). US EPA.
  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. (2025, July 27). ACTenviro.
  • 17-EPIDROSPIRENONE. (n.d.). gsrs.
  • Guidance and Websites about Proper Disposal of Unwanted Household Medicines. (2025, September 18). US EPA.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
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  • Improving Safety and Reliability of Corticosteroid Production Processes. (2025, September 15). Chemical Engineering Transactions.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • SPIRONOLACTONE TABLETS - Safety Data Sheet. (2016, May 31). IN.gov.
  • Spironolactone SAFETY DATA SHEET. (2017, January 10).
  • Spironolactone Safety Data Sheet. (2025, December 8). MedchemExpress.com.
  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). OSHA.
  • Spironolactone Tablets - SAFETY DATA SHEET. (2014, November 6).
  • Chemical Control Standards. (n.d.). Environmental Health & Safety.
  • Chemical Hazards - EHSO Manual 2025-2026. (n.d.).
  • Chemical Safety Guide, 6th Ed. (n.d.). ORS.
  • Drospirenone - Safety Data Sheet. (2024, October 14).
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  • The NIH Drain Discharge Guide. (n.d.).

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